molecular formula C10H14O B582293 4-Butylphenol-d5 CAS No. 1219795-04-6

4-Butylphenol-d5

Cat. No.: B582293
CAS No.: 1219795-04-6
M. Wt: 155.252
InChI Key: CYYZDBDROVLTJU-QBYFNKCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butylphenol-d5 is a stable, deuterium-labeled isotope of 4-Butylphenol, serving as a critical internal standard in analytical chemistry for the accurate quantification of its non-labeled analog in complex samples. Its primary research value lies in enabling high-precision analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it corrects for variability in sample preparation and instrument response. This compound is extensively used as a tracer in environmental science for monitoring alkylphenol contaminants, in material science for tracking resin additives and studying extractables and leachables from polymers, and in cosmetic safety testing. The deuterium atoms incorporated into the structure provide a distinct mass difference that is easily distinguishable by mass spectrometers, ensuring reliable and sensitive detection without interference. Research into structurally similar phenolic compounds, such as 4-tertiary butylphenol (4-TBP), provides additional scientific context; 4-TBP has been shown to competitively inhibit tyrosinase activity in human melanocytes, which can interfere with melanin synthesis and has been linked to contact vitiligo, highlighting the biological activity and research relevance of the butylphenol chemical class in dermatological and toxicological studies. Furthermore, studies indicate that 4-TBP can induce a stress response in melanocytes, leading to the secretion of heat shock protein 70 (HSP70), which may subsequently activate dendritic cell effector functions, suggesting a potential immunogenic pathway. By utilizing this compound, researchers can accurately investigate the environmental fate, metabolic pathways, and biological impacts of alkylphenols with a high degree of reliability and reproducibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZDBDROVLTJU-QBYFNKCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of 4-Butylphenol-d5. This deuterated analog of 4-butylphenol (B154549) is a valuable internal standard for mass spectrometry-based quantitative analysis in various research fields, including metabolism studies, environmental analysis, and drug development. This document outlines a common synthetic approach, details the analytical methodologies for characterizing the final product, and presents typical quantitative data.

Synthesis of this compound

The introduction of deuterium (B1214612) atoms onto the aromatic ring of 4-butylphenol is typically achieved through hydrogen-deuterium (H/D) exchange reactions. The hydroxyl group and the aromatic protons at the ortho and para positions to the hydroxyl group are susceptible to electrophilic substitution. As the para position is already occupied by the butyl group, deuteration will occur at the two ortho positions and the hydroxyl group, along with the two meta positions, to yield this compound. Both acid-catalyzed and metal-catalyzed methods are effective for this transformation.

Acid-Catalyzed H/D Exchange

A widely used method for deuterating phenols involves heating the compound in the presence of a deuterated acid catalyst and a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Acid-Catalyzed Deuteration

  • Materials:

    • 4-Butylphenol

    • Deuterium oxide (D₂O, 99.8 atom % D)

    • Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a solid acid catalyst like Amberlyst-15.

    • Anhydrous diethyl ether or other suitable organic solvent.

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Procedure:

    • In a sealed reaction vessel, dissolve 4-butylphenol (1.0 g) in deuterium oxide (20 mL).

    • Carefully add the deuterated sulfuric acid catalyst (0.5 mL).

    • The reaction vessel is securely sealed, and the mixture is heated to 100-120°C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

    • After cooling to room temperature, the reaction mixture is neutralized by the careful addition of a base, such as sodium carbonate.

    • The deuterated product is extracted with diethyl ether (3 x 30 mL).

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Platinum-Catalyzed H/D Exchange

A heterogeneous catalytic method using platinum on carbon (Pt/C) offers an alternative route for deuteration.

Experimental Protocol: Platinum-Catalyzed Deuteration

  • Materials:

    • 4-Butylphenol

    • Deuterium oxide (D₂O, 99.8 atom % D)

    • Platinum on carbon (5-10% Pt/C)

    • Anhydrous ethyl acetate (B1210297) or other suitable organic solvent.

    • Anhydrous sodium sulfate.

  • Procedure:

    • A mixture of 4-butylphenol (1.0 g), deuterium oxide (20 mL), and Pt/C (100 mg) is placed in a pressure-rated reaction vessel.

    • The vessel is purged with an inert gas, such as argon or nitrogen.

    • The mixture is heated to 150-180°C with stirring for 24-72 hours.

    • After cooling, the catalyst is removed by filtration through a pad of celite.

    • The aqueous solution is extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the deuterated product.

    • Further purification can be performed by chromatography if needed.

Isotopic Purity Assessment

The determination of the isotopic purity of this compound is crucial for its use as an internal standard. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions and extent of deuteration.

  • ¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons and the hydroxyl proton should be significantly diminished or absent compared to the spectrum of the unlabeled compound. The signals for the butyl group protons should remain unchanged. The degree of deuteration can be estimated by comparing the integration of the residual aromatic proton signals to the integration of the butyl group signals.

  • ²H NMR Spectroscopy: Deuterium NMR directly detects the deuterium nuclei. The ²H NMR spectrum of this compound will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive evidence of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the isotopic distribution of the synthesized this compound.

Experimental Protocol: Isotopic Purity by GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

  • Sample Preparation: A dilute solution of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-200.

Data Analysis: The mass spectrum of the this compound is analyzed to determine the relative abundance of the molecular ion peaks corresponding to the different isotopic species (isotopologues). The molecular weight of unlabeled 4-butylphenol is 150.22 g/mol . The molecular ion of this compound will be observed at m/z 155. The presence of ions at m/z 150, 151, 152, 153, and 154 indicates the presence of incompletely deuterated species.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and isotopic purity of this compound.

Table 1: Synthesis Yield of this compound

Synthesis MethodTypical Yield (%)
Acid-Catalyzed H/D Exchange60-80
Platinum-Catalyzed H/D Exchange50-70

Note: Yields are representative and can vary based on reaction scale and optimization.

Table 2: Representative Isotopic Purity of this compound by Mass Spectrometry

IsotopologueMass (m/z)Relative Abundance (%)
d0 (unlabeled)150< 0.1
d11510.2
d21520.5
d31532.0
d415415.0
d515582.2
Isotopic Purity (d5) ≥ 98% (d4 + d5)

Note: This data is illustrative of a typical batch of this compound. The exact distribution may vary.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis 4-Butylphenol 4-Butylphenol Reaction Reaction 4-Butylphenol->Reaction D2O, Catalyst Crude_Product Crude this compound Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Analysis_Workflow cluster_analysis Isotopic Purity Analysis Sample This compound NMR NMR Spectroscopy (1H and 2H) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Confirmation & Deuteration Sites NMR->Structure Purity Isotopic Distribution (d0-d5) MS->Purity

Caption: Analytical workflow for determining the isotopic purity of this compound.

Technical Guide: 4-Butylphenol-d5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butylphenol-d5, a deuterated analog of 4-butylphenol (B154549), designed for use in sophisticated research and analytical applications. This document outlines its chemical properties, applications, and detailed experimental protocols, with a focus on its role as an internal standard in quantitative analysis.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled form of 4-butylphenol, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative studies.[1] The near-identical chemical and physical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the target analyte, 4-butylphenol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog, 4-butylphenol.

PropertyThis compound4-Butylphenol
CAS Number 1219795-04-61638-22-8[2]
Molecular Formula C₁₀H₉D₅OC₁₀H₁₄O[2]
Molecular Weight 155.25 g/mol 150.22 g/mol [2]
Appearance NeatWhite solid
Boiling Point 246.2 ± 9.0 °C at 760 mmHg239.8 °C
Flash Point 121.5 ± 8.8 °C113 °C
Density 1.0 ± 0.1 g/cm³0.908 g/cm³
LogP 3.543.4
pKa Not available10.11 ± 0.13
Water Solubility Not miscible with water0.6 g/L (20 °C)

Note: Some physical properties for this compound are predicted or based on the non-deuterated form due to limited experimental data.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 4-butylphenol in various matrices, including environmental, biological, and food samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis due to its ability to correct for matrix effects and variations in sample recovery.[3]

4-Butylphenol itself is a compound of interest due to its use in the production of resins, as an antioxidant, and its classification as an endocrine-disrupting chemical (EDC). Accurate quantification is therefore crucial in toxicology, environmental monitoring, and human exposure studies.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 4-butylphenol in a water sample using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • 4-Butylphenol analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation and Extraction
  • Sample Collection : Collect water samples in clean glass containers.

  • Internal Standard Spiking : Add a known concentration of this compound solution to a defined volume of the water sample.

  • Solid Phase Extraction (SPE) :

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution : Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic System : A high-performance liquid chromatography (HPLC) system.

  • Column : A C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode : Negative ion mode is often suitable for phenolic compounds.

  • MRM Transitions : Monitor specific precursor-to-product ion transitions for both 4-butylphenol and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Butylphenol149.1106.1
This compound154.1110.1

Note: The exact MRM transitions should be optimized on the specific instrument used.

Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of the 4-butylphenol standard to the peak area of the this compound internal standard against the concentration of the 4-butylphenol standard. The concentration of 4-butylphenol in the samples is then determined from this calibration curve based on the measured peak area ratio.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-butylphenol using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Water Sample spike Spike with This compound sample->spike spe Solid Phase Extraction (SPE) spike->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition (MRM Mode) lcms->data cal Calibration Curve (Analyte/IS Ratio vs. Conc.) data->cal quant Concentration Determination cal->quant

Quantitative analysis workflow.
Signaling Pathway of 4-tert-Butylphenol

While this compound is primarily used as a tracer, its non-deuterated counterpart, 4-tert-butylphenol, has been shown to be an endocrine disruptor that can act as an estrogen receptor agonist. The following diagram depicts a simplified signaling pathway.

signaling_pathway tBP 4-tert-Butylphenol ER Estrogen Receptor (ER) tBP->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., altered gene expression) Transcription->Response

Estrogen receptor agonist pathway.

Synthesis and Metabolism

Synthesis of 4-Butylphenol

The synthesis of 4-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with an appropriate butene isomer, such as isobutene, in the presence of an acid catalyst. The synthesis of this compound would involve a similar process but with deuterated starting materials or through a specific deuteration process of 4-butylphenol.

Metabolism of 4-Butylphenol

In humans, 4-n-butylphenol is known to be metabolized, with one of the identified metabolites being (2S,3S,4S,5R)-6-(4-butylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. The deuteration in this compound can potentially influence its metabolic rate, a phenomenon known as the kinetic isotope effect, which is a subject of interest in drug metabolism studies.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 4-butylphenol. Its application as an internal standard in isotope dilution mass spectrometry provides a robust methodology for a wide range of analytical challenges in environmental science, toxicology, and drug development. Understanding its properties and the principles of its application, as outlined in this guide, is key to leveraging its full potential in scientific research.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in the fields of drug discovery, development, and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. By providing a comprehensive overview of the underlying theory, detailed experimental protocols, and comparative performance data, this document serves as an essential resource for professionals seeking to enhance the quality and reliability of their mass spectrometry-based assays.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

Deuterated internal standards are stable isotope-labeled (SIL) analogs of an analyte of interest, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle modification of mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2] This fundamental principle underpins the technique of isotope dilution mass spectrometry (IDMS).

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively serves as a "chaperone" for the analyte. Any loss of the analyte during complex sample processing steps, such as extraction, purification, and derivatization, is mirrored by a proportional loss of the deuterated standard. Similarly, variations in instrument performance, such as fluctuations in injection volume or ionization efficiency in the mass spectrometer's source, affect both the analyte and the internal standard to the same extent.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, even in complex biological matrices.[4]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over their non-isotopically labeled counterparts, such as structural analogs, is demonstrably evident in the improved precision and accuracy of bioanalytical methods. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with the use of deuterated internal standards.

AnalyteMatrixInternal Standard TypeIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Cyclosporine A Whole BloodDeuterated0.9 - 14.7[1]2.5 - 12.589 - 138
Tacrolimus Whole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138
Sirolimus Whole BloodDeuterated2.7 - 5.7--
Structural Analog (DMR)7.6 - 9.7--
Everolimus Whole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138
Mycophenolic Acid PlasmaDeuterated0.9 - 14.72.5 - 12.589 - 138
Imidacloprid Cannabis FlowerDeuterated< 20-Within 25% of true value
No Internal Standard> 50-> 60% deviation

Table 1: Comparison of Assay Precision and Accuracy with Deuterated vs. Non-Deuterated or No Internal Standards.

ParameterDeuterated Internal StandardStructural Analog Internal Standard
Matrix Effect Compensation ExcellentVariable and often incomplete
Recovery Correction ExcellentInconsistent
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (%CV) Typically < 10%Can be > 15%

Table 2: General Performance Characteristics of Deuterated vs. Structural Analog Internal Standards.

Mandatory Visualization

experimental_workflow Bioanalytical Workflow with a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

signaling_pathway Compensation for Matrix Effects cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard A1 Analyte Signal ME1 Matrix Effects (Ion Suppression) A1->ME1 Result1 Inaccurate Result (Signal Reduced) ME1->Result1 A2 Analyte Signal ME2 Matrix Effects (Ion Suppression on both) A2->ME2 IS2 Deuterated IS Signal IS2->ME2 Ratio Peak Area Ratio (Analyte/IS) ME2->Ratio Result2 Accurate Result (Ratio is Constant) Ratio->Result2

Caption: How deuterated standards compensate for matrix effects.

Experimental Protocols

The robustness of a bioanalytical method heavily relies on a well-developed and validated experimental protocol. The following sections provide detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Small Molecule Quantification in Plasma

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, making it suitable for high-throughput analysis.

1. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Deuterated Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent. These will be used to spike into blank plasma to create calibration standards and QCs.

  • Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a concentration that provides an adequate response on the mass spectrometer. This solution will be added to all samples.

2. Sample Preparation:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).

  • Add 20 µL of the internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability and chromatography) to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Sample Extracts

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, which is often necessary for achieving lower limits of quantification.

1. Preparation of Solutions:

  • Prepare stock and working solutions of the analyte and deuterated internal standard as described in Protocol 1.

2. SPE Cartridge Conditioning:

  • Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

3. Sample Loading:

  • To 500 µL of the plasma sample, add 50 µL of the internal standard spiking solution.

  • Vortex to mix.

  • Dilute the sample with 500 µL of 4% phosphoric acid in water (or another appropriate buffer to ensure analyte retention on the sorbent).

  • Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate.

4. Washing:

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Follow with a second wash of 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove more interferences while the analyte remains bound to the sorbent.

5. Elution:

  • Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Typical LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecule analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the deuterated internal standard.

Conclusion

The use of deuterated internal standards in mass spectrometry represents the pinnacle of quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical workflow provides unparalleled correction for sample preparation variability and matrix effects. This leads to the generation of highly accurate, precise, and reliable data, which is essential for informed decision-making in drug development, clinical diagnostics, and various research applications. While the initial investment in a deuterated standard may be higher than that for a structural analog, the long-term benefits of robust and defensible data far outweigh the cost, solidifying their status as the "gold standard" in the field.

References

The Kinetic Isotope Effect of 4-Butylphenol-d5 in Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can significantly alter the metabolic fate of xenobiotics. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in drug discovery and development for enhancing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the theoretical and practical aspects of studying the kinetic isotope effect of 4-Butylphenol-d5. While direct experimental data on this compound is not extensively available in public literature, this document synthesizes information on the metabolism of the closely related 4-tert-butylphenol (B1678320) and established methodologies for assessing metabolic stability and KIE. We will delve into the metabolic pathways of 4-butylphenol (B154549), detail experimental protocols for in vitro metabolism studies, and present data in a structured format for clarity.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] In drug metabolism, this is most commonly observed with the substitution of hydrogen (¹H) with deuterium (²H or D). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is present at that position.[1][2]

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs and xenobiotics.[1][3] Many CYP-mediated reactions, such as hydroxylation and N-dealkylation, involve the abstraction of a hydrogen atom.[2] By strategically placing deuterium at metabolically labile positions, the rate of metabolism can be attenuated, leading to:

  • Increased drug exposure: A slower rate of metabolism can lead to a longer half-life and higher plasma concentrations.

  • Reduced formation of toxic metabolites: If a toxic metabolite is formed through a pathway involving C-H bond cleavage, deuteration can shunt metabolism towards safer pathways.

  • Improved pharmacokinetic profile: More predictable and less variable drug metabolism among individuals.

Metabolic Pathways of 4-Butylphenol

While specific data on 4-butylphenol is limited, the metabolism of the structurally similar 4-tert-butylphenol provides valuable insights into its likely metabolic fate. The primary routes of metabolism for alkylphenols generally involve oxidation of the alkyl side chain and hydroxylation of the aromatic ring.

Based on studies of 4-tert-butylphenol, the proposed metabolic pathway for 4-butylphenol likely involves initial hydroxylation to form catechol derivatives.[4][5]

cluster_legend Legend Metabolite Metabolite Parent_Compound Parent Compound Parent_Compound->Metabolite Reaction Enzyme Enzyme Reaction Metabolic Reaction 4_Butylphenol 4-Butylphenol / this compound Hydroxylation Hydroxylation 4_Butylphenol->Hydroxylation 4_Butylcatechol 4-Butylcatechol Hydroxylation->4_Butylcatechol

Caption: Proposed primary metabolic pathway of 4-butylphenol.

In the case of This compound , the deuterium atoms are located on the aromatic ring. This suggests that the primary metabolic attack leading to a significant kinetic isotope effect would be aromatic hydroxylation.

Experimental Protocols for Assessing the Kinetic Isotope Effect

To investigate the KIE of this compound, a series of in vitro metabolism studies are typically conducted. The most common systems are liver microsomes and hepatocytes, which contain the necessary enzymatic machinery for drug metabolism.[3][6]

Microsomal Stability Assay

This assay is a primary screen to determine the rate of metabolism of a compound by phase I enzymes, predominantly CYPs.[6][7]

Objective: To compare the rate of disappearance of 4-Butylphenol and this compound in the presence of liver microsomes.

Materials:

  • Human liver microsomes (pooled)[6]

  • 4-Butylphenol and this compound

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[6]

  • Phosphate (B84403) buffer (pH 7.4)[7]

  • Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[6]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 4-Butylphenol and this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solutions in buffer.

    • Prepare the microsomal suspension in phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the working solutions of 4-Butylphenol or this compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold quenching solution (e.g., acetonitrile containing an internal standard).[7]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Start Start Prepare_Reagents Prepare Reagents (Microsomes, Compounds, NADPH) Start->Prepare_Reagents Incubate_Microsomes_Compound Pre-incubate Microsomes and Compound at 37°C Prepare_Reagents->Incubate_Microsomes_Compound Initiate_Reaction Initiate Reaction with NADPH Incubate_Microsomes_Compound->Initiate_Reaction Incubate_Timepoints Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate_Timepoints Quench_Reaction Quench Reaction (Ice-cold Acetonitrile + IS) Incubate_Timepoints->Quench_Reaction Centrifuge Centrifuge to Precipitate Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis (t½, CLint) Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes provide a more complete metabolic picture as they contain both phase I and phase II enzymes.[3][8]

Objective: To compare the metabolic stability of 4-Butylphenol and this compound in a system that includes both phase I and phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • 4-Butylphenol and this compound

  • Other materials are similar to the microsomal stability assay.

Procedure:

The procedure is similar to the microsomal stability assay, with the main difference being the use of hepatocytes instead of microsomes and a specific culture medium. The incubation times may be longer to account for potentially slower metabolism and subsequent phase II conjugation.

Data Presentation and Interpretation

The quantitative data obtained from the metabolic stability assays should be summarized in tables for easy comparison.

Table 1: Metabolic Stability of 4-Butylphenol and this compound in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
4-Butylphenol[Insert experimental value][Insert experimental value]
This compound[Insert experimental value][Insert experimental value]

Table 2: Metabolic Stability of 4-Butylphenol and this compound in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10⁶ cells)
4-Butylphenol[Insert experimental value][Insert experimental value]
This compound[Insert experimental value][Insert experimental value]

Interpretation:

The kinetic isotope effect (KIE) is calculated as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound:

KIE = CLint (4-Butylphenol) / CLint (this compound)

A KIE value greater than 1 indicates that the deuterated compound is metabolized more slowly. The magnitude of the KIE provides information about the extent to which C-H bond cleavage is the rate-determining step in the metabolic pathway.

Start Experimental Data (CLint_H, CLint_D) Calculate_KIE Calculate KIE = CLint_H / CLint_D Start->Calculate_KIE Decision KIE > 1? Calculate_KIE->Decision Slower_Metabolism Slower Metabolism of Deuterated Compound Decision->Slower_Metabolism Yes No_Significant_Effect No Significant Kinetic Isotope Effect Decision->No_Significant_Effect No

Caption: Logical flow for interpreting the kinetic isotope effect.

Conclusion

The study of the kinetic isotope effect of deuterated compounds like this compound is a critical component of modern drug discovery and development. By employing the detailed experimental protocols outlined in this guide, researchers can effectively assess the impact of deuterium substitution on metabolic stability. The resulting data, when presented clearly, allows for informed decisions on the potential of deuterated compounds to exhibit improved pharmacokinetic properties. While this guide provides a robust framework based on analogous compounds and established methods, it is imperative that these studies are conducted with rigorous scientific standards to ensure data accuracy and reproducibility.

References

Technical Guide: Safety Data and Handling Precautions for 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive safety and handling guide for 4-Butylphenol-d5. As specific safety data for the deuterated compound is limited, this guide is primarily based on the well-documented information for its non-deuterated analogue, 4-tert-butylphenol (B1678320). The toxicological and physical properties are expected to be very similar, but this information should be used as a guideline and with due caution.

Executive Summary

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-tert-butylphenol. These values should be considered as close approximations for this compound.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol [5]
Appearance White to light yellow crystalline solid, flakes, or pastilles
Odor Phenolic, disinfectant-like
Melting Point 96 - 101 °C
Boiling Point 236 - 238 °C
Flash Point > 93.33 °C (> 200.00 °F) TCC
Vapor Pressure 0.0381 mmHg @ 25 °C
Water Solubility 8.7 g/L @ 20 °C
Density 0.908 g/cm³ @ 20 °C

Toxicological Data

The toxicological data for 4-tert-butylphenol is summarized below. This information highlights the potential health hazards associated with exposure.

Toxicity MetricValueSpeciesTest Guideline
LD50 Oral > 2,000 mg/kgRat
EC50 (Daphnia magna) 4.8 mg/l (48 h)Water fleaOECD Test Guideline 202
ErC50 (Algae) 14 mg/l (72 h)Pseudokirchneriella subcapitataOECD Test Guideline 201
Skin Irritation Causes skin irritationRabbitOECD Test Guideline 404
Eye Irritation Causes serious eye damageRabbitOECD Test Guideline 405
Reproductive Toxicity Suspected of damaging fertility

Hazard Identification and Classification

4-tert-Butylphenol is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H361: Suspected of damaging fertility or the unborn child.

  • H410: Very toxic to aquatic life with long lasting effects.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Wear chemically resistant gloves such as neoprene or butyl rubber. Nitrile gloves may be suitable for incidental contact with dilute solutions but should be changed immediately upon contamination.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Protocols

The following are summaries of the methodologies for key safety assessment experiments cited for phenolic compounds.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: The albino rabbit is the preferred species for this test.

  • Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin on the animal.

  • Exposure: The substance is left in contact with the skin for a defined period, typically 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application. Observations continue for up to 14 days to assess the reversibility of any effects.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

Methodology:

  • Animal Model: The albino rabbit is the recommended animal model.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at regular intervals (1, 24, 48, and 72 hours after application) for signs of corneal opacity, iris lesions, and conjunctival redness and swelling. The observation period can be extended up to 21 days to determine the reversibility of the effects.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Weighing Weigh Solid WorkInHood->Weighing Spill Spill WorkInHood->Spill Exposure Personal Exposure WorkInHood->Exposure Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste DoffPPE Doff and Dispose of PPE Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor Evacuate->Notify SDS Consult SDS Notify->SDS FirstAid->Notify

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Technical Guide on the Solubility of 4-Butylphenol-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butylphenol-d5 is a deuterated form of 4-butylphenol, an alkylated phenol (B47542) of significant interest in various industrial and research applications. Its solubility in organic solvents is a critical parameter for its use in chemical synthesis, formulation, and analytical applications, including its use as an internal standard in mass spectrometry and NMR spectroscopy. This guide provides a summary of available solubility data for the non-deuterated analog and outlines a general experimental protocol for determining solubility.

Core Concepts of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 4-tert-Butylphenol (B1678320) possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar tert-butyl group. This amphiphilic nature dictates its solubility profile. While the hydroxyl group contributes to solubility in polar solvents, the bulky alkyl group enhances solubility in nonpolar organic solvents.[1]

Solubility Data for 4-tert-Butylphenol

The following table summarizes the available qualitative and quantitative solubility data for 4-tert-butylphenol in various solvents.

SolventChemical FormulaTypeSolubilityTemperature (°C)Reference
WaterH₂OPolar Protic0.6 g/L20[2]
WaterH₂OPolar Protic580 mg/L25[3]
WaterH₂OPolar Protic610 mg/L25[3]
WaterH₂OPolar Protic607.2 mg/L (pH 6-7)25[3]
EthanolC₂H₅OHPolar ProticSolubleNot Specified
Ether(C₂H₅)₂OPolar AproticSolubleNot Specified
ChloroformCHCl₃Polar AproticSolubleNot Specified
Acetone(CH₃)₂COPolar AproticGenerally SolubleNot Specified
Alkalis-Aqueous BasicSolubleNot Specified

Note: The water solubility data was determined using methods similar to OECD Guideline 105 and ASTM E1148-02.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Solubility Determination A Preparation of Mixture (Excess Solute in Solvent) B Equilibration (Constant Temperature Shaking) A->B 24-48h C Phase Separation (Settling of Undissolved Solid) B->C D Filtration (Removal of Solid Particles) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, GC-MS) E->F G Calculation of Solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

References

commercial suppliers of high-purity 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to High-Purity 4-Butylphenol-d5 for Researchers

Introduction

This compound is the deuterium-labeled form of 4-Butylphenol, a member of the alkylphenol chemical class.[1][2] In analytical and research settings, particularly in quantitative mass spectrometry, deuterated compounds like this compound are invaluable as internal standards.[3] The substitution of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to its non-labeled counterpart but is distinguishable by its higher mass.[3] This property is the cornerstone of the stable isotope dilution method, which is considered a gold standard for precise and accurate quantification in complex matrices due to its ability to correct for sample loss during preparation and analysis.[3]

The specific deuteration pattern, typically on the aromatic ring and the hydroxyl group (e.g., 4-n-Butylphenol-2,3,5,6-d4,OD), is a deliberate strategy. This places the isotopic labels on the part of the molecule often involved in metabolic transformations, making it an excellent tool for pharmacokinetic and metabolic studies. This guide provides an overview of commercial suppliers, analytical methodologies for quality control, and the core applications of high-purity this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity

High-purity this compound is available from several specialized chemical suppliers. The purity and isotopic enrichment are critical parameters for its use as an internal standard.

SupplierCAS NumberMolecular FormulaPurity
MedchemExpress (via BIOZOL)1219795-04-6C₁₀H₉D₅O98.28%
Benchchem1219795-04-6C₁₀H₉D₅ONot specified, analytical data provided
Chemsrc1219795-04-6C₁₀H₉D₅ONot specified, lists various suppliers

Physicochemical Properties

The fundamental properties of this compound are similar to its non-deuterated analog, with the primary difference being its molecular weight.

PropertyValueReference
Molecular Formula C₁₀H₉D₅O
Molecular Weight 155.25 g/mol
CAS Number 1219795-04-6
Appearance White to off-white solidGeneral
Boiling Point (non-deuterated) 239.8 °C
Melting Point (non-deuterated) 99.5 °C

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution analysis, commonly performed with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides high accuracy and precision by correcting for variability during sample handling and instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of this compound (IS) Sample->Spike Extract Extraction & Cleanup (e.g., SPE, LLE) Spike->Extract GC_LC GC or LC Separation Extract->GC_LC MS Mass Spectrometry Detection GC_LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_quant cluster_quant G cluster_input cluster_techniques cluster_outputs Compound This compound (High Purity Sample) MS Mass Spectrometry (GC-MS or LC-MS) Compound->MS NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS_Info Provides: - Isotopic Distribution - Degree of Deuteration - Chemical Purity MS->MS_Info NMR_Info Provides: - Structural Confirmation - Position of Deuterium Atoms NMR->NMR_Info G EDC Endocrine Disruptor (e.g., 4-Butylphenol) Receptor Hormone Receptor (e.g., Estrogen Receptor) EDC->Receptor Binds to Complex Hormone-Receptor Complex AlteredResponse Altered or Blocked Cellular Response Receptor->AlteredResponse Leads to Hormone Natural Hormone (e.g., Estradiol) Hormone->Receptor Binds Hormone->Complex Response Normal Cellular Response (Gene Expression, etc.) Complex->Response Leads to

References

Technical Guide: The Application of Deuterated Phenols in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenolic compounds represent a significant class of environmental contaminants due to their widespread industrial use and potential toxicity. Accurate and reliable quantification of these compounds in complex environmental matrices such as water, soil, and air is paramount for effective monitoring and risk assessment. Isotope Dilution Mass Spectrometry (IDMS), utilizing deuterated phenols as internal standards, has emerged as the gold standard for this purpose.[1][2] This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of deuterated phenols in environmental analysis. It includes detailed experimental protocols for water and soil matrices, summarizes key quantitative performance data, and presents visual workflows to illustrate the core processes, offering a comprehensive resource for researchers, scientists, and environmental monitoring professionals.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of modern phenolic analysis lies in the technique of Isotope Dilution Mass Spectrometry (IDMS). This method's robustness stems from its ability to correct for analytical errors and matrix effects, which are common challenges in environmental analysis.[1][3]

The principle is straightforward yet powerful: a known quantity of a stable, isotopically-labeled version of the analyte (e.g., Phenol-d6) is added to the sample at the very beginning of the analytical process.[1][2] This labeled standard, often called a surrogate or internal standard, is chemically identical to the native (non-labeled) analyte.[1] Consequently, it experiences the same physical and chemical losses throughout the entire procedure, including extraction, cleanup, and instrumental analysis.[1][2]

Because the deuterated standard can be distinguished from the native analyte by its higher mass in a mass spectrometer, the final measurement is based on the ratio of the native analyte to the labeled standard.[2] This ratio remains constant regardless of incomplete sample recovery, allowing for highly accurate and precise quantification.[1][2] This approach effectively nullifies variability from matrix interference and inconsistencies in sample preparation.

G cluster_sample Environmental Sample cluster_process Analytical Process cluster_result Quantification Analyte Native Analyte (Unknown Quantity 'X') Spike Spike with Deuterated Standard (Known Quantity 'Y') Analyte->Spike Interferences Matrix Interferences Prep Sample Preparation (Extraction & Cleanup) Interferences->Prep Matrix Effects (Suppression/Enhancement) Spike->Prep Both Analyte & Standard experience losses Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Prep->Analysis Ratio of X/Y remains constant Result Accurate Concentration of Native Analyte Analysis->Result Ratio is used to calculate 'X'

Caption: Logical workflow of Isotope Dilution Mass Spectrometry.

Key Applications and Environmental Matrices

Deuterated phenols are indispensable for analyzing a wide range of environmental samples where phenolic contamination is a concern.

  • Water Analysis: Used for the determination of phenols in drinking water, surface water, and industrial wastewater.[1][4] Methods are often adapted from regulatory protocols like US EPA Method 528.[1][5][6]

  • Soil and Sediment Analysis: Essential for quantifying phenolic contaminants at industrial sites, agricultural lands, and in landfill leachates.[1][7][8]

  • Air Quality Assessment: Employed in methods for measuring airborne phenols, which can be present due to industrial emissions.[1][9]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of phenols in water and soil, incorporating the use of deuterated internal standards.

Protocol 1: Determination of Phenols in Drinking Water

(Adapted from US EPA Method 528)[1][5]

1. Sample Preparation and Extraction:

  • Dechlorination: If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite (B76179) per liter and stir to dissolve.[1][6]
  • Acidification: Acidify the 1 L water sample to a pH of less than 2 with 6 N hydrochloric acid.[1][6]
  • Spiking: Add a known amount of a deuterated phenol (B47542) standard solution (e.g., Phenol-d6, 2,4-Dichlorophenol-d3) to the sample.[1]
  • Solid Phase Extraction (SPE):
  • Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg) by sequentially passing 10 mL of methylene (B1212753) chloride, 10 mL of methanol, and 10 mL of reagent water. Do not allow the cartridge to dry.[1]
  • Load the prepared water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.[1]
  • After loading, wash the cartridge with 10 mL of reagent water and dry it by drawing air through it for 10-20 minutes.[1]
  • Elution: Elute the trapped analytes (phenols and deuterated standards) from the cartridge using 5-10 mL of methylene chloride, collecting the eluate.[1]
  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[1]
  • Injector: Splitless injection at 250 °C.[1]
  • Mass Spectrometer (MS) Conditions:
  • Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
  • Quantification: Identify and quantify the native phenols by comparing their peak areas to the peak areas of the corresponding deuterated internal standards.[1]

Protocol 2: Determination of Phenols in Soil

(Adapted from British Columbia Ministry of Environment & Climate Change Strategy PBM)[7]

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the soil sample to ensure uniformity, removing foreign objects like rocks and sticks.[1][7]
  • Drying: Blend 10 g of the homogenized sample with anhydrous sodium sulfate (B86663) until the sample is free-flowing.[7]
  • Spiking: Add a known amount of deuterated phenol internal standards to the 10 g subsample.[1][7]
  • Extraction (Soxhlet):
  • Place the sample in a Soxhlet extraction thimble.[7]
  • Extract with an appropriate solvent (e.g., Dichloromethane/Acetone) for approximately 16 hours.[7]
  • Drying and Concentration:
  • Allow the extract to cool. Pass it through a drying column containing anhydrous sodium sulfate.[7]
  • Concentrate the extract to a suitable volume (e.g., 1-10 mL) using a rotary evaporator or nitrogen stream.[7]
  • Cleanup (if necessary): The extract can be cleaned up using SPE, as described in Protocol 1, to remove interfering matrix components.[1]

2. Instrumental Analysis (GC-MS or LC-MS/MS):

  • Analyze the final extract using GC/MS or LC/MS/MS.[7]
  • Quantification is performed using the isotope dilution method, relating the response of the target analyte to its corresponding deuterated standard.[7]

Data Presentation: Quantitative Performance

The use of deuterated standards enables robust and reliable method performance. The tables below summarize typical quantitative data from methods employing these standards.

Table 1: Method Detection Limits (MDLs) and Recovery for Phenols in Water (GC-MS) (Data adapted from US EPA Method 528)[5]

AnalyteMDL (µg/L)Average Recovery (%)
Phenol0.5896
2-Chlorophenol0.04100
2,4-Dichlorophenol0.0298
2,4,6-Trichlorophenol0.03102
Pentachlorophenol0.2097
4-Nitrophenol0.2888
2-Methyl-4,6-dinitrophenol0.44101

Table 2: Performance Requirements for Phenols in Soil (Data adapted from BC ENV Method)[7]

Analyte ClassRequired Accuracy (Recovery %)Required Precision (%RSD)
Chlorinated Phenols70-130%<20%
Non-Chlorinated Phenols70-130%<20%
Nitrophenols50-130%<20%

Note: Accuracy is determined through the analysis of Laboratory Control Samples, with corrections from isotope dilution where applicable.[7]

Mandatory Visualization: Experimental Workflow

The diagram below illustrates the general experimental workflow for the analysis of phenols in an environmental sample using deuterated standards.

G Sample 1. Sample Collection (Water, Soil, etc.) Spike 2. Spike with Deuterated Internal Standard Sample->Spike Extract 3. Extraction (SPE, Soxhlet, etc.) Spike->Extract Cleanup 4. Extract Cleanup (Optional) Extract->Cleanup Concentrate 5. Concentration Cleanup->Concentrate Analysis 6. Instrumental Analysis (GC-MS or LC-MS/MS) Concentrate->Analysis Data 7. Data Processing (Isotope Dilution Calculation) Analysis->Data Result 8. Final Concentration Report Data->Result

Caption: General experimental workflow for environmental phenol analysis.

Conclusion

Deuterated phenols are a cornerstone of modern environmental analysis, enabling highly accurate, precise, and robust quantification of toxic phenolic compounds. By employing the principle of isotope dilution, analytical methods can effectively compensate for matrix effects and procedural losses that would otherwise compromise data quality. The detailed protocols and workflows presented in this guide demonstrate the practical application of these essential standards in routine environmental monitoring, providing researchers and scientists with the tools needed to generate reliable and defensible data.

References

An In-depth Technical Guide to the Stability and Storage of 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Butylphenol-d5. The information presented is crucial for maintaining the integrity and purity of this isotopically labeled compound in research and development settings.

Introduction

This compound is a deuterated analog of 4-butylphenol, where five hydrogen atoms on the butyl group have been replaced with deuterium. This stable isotope labeling makes it a valuable internal standard in mass spectrometry-based quantitative analysis.[1] The chemical properties and, by extension, the stability of this compound are primarily dictated by the parent molecule, 4-butylphenol. As a stable isotope-labeled compound, it is not radioactive, and its handling and storage precautions are analogous to those for the unlabeled compound.[2][3]

Chemical Stability

The stability of this compound is influenced by environmental factors such as temperature, light, and air. While specific stability studies on the deuterated form are not extensively available, data from its non-deuterated counterpart, 4-tert-butylphenol (B1678320), serves as a reliable proxy.

2.1. Thermal Stability

Studies on 4-tert-butylphenol have shown that it undergoes thermolysis at elevated temperatures. Significant degradation is observed in the temperature range of 673–738 K (400–465 °C).[4] For typical laboratory applications, it is stable under normal conditions.[5] However, prolonged exposure to high temperatures should be avoided to prevent degradation.

2.2. Oxidative Stability

Phenolic compounds can be susceptible to oxidation, especially in the presence of air and light. It is recommended to store this compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

2.3. Hydrolytic Stability

4-tert-butylphenol is stable in aqueous solutions at various pH levels. Studies have shown it to be stable at pH 4, 7, and 9, indicating that hydrolysis is not a significant degradation pathway under typical environmental conditions.

Recommended Storage Conditions

Proper storage is essential to ensure the long-term stability and integrity of this compound. The following conditions are recommended based on general guidelines for stable isotopically labeled compounds and the specific properties of 4-butylphenol.

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration is often recommended.To minimize the rate of potential degradation reactions.
Atmosphere Keep container tightly closed. Store under an inert atmosphere (e.g., Nitrogen, Argon).To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light.To prevent photochemical degradation.
Container Store in the original, tightly sealed container.To prevent contamination and exposure to environmental factors.
Form If stored as a solid, a crystalline form is preferable to an amorphous one.Crystalline forms are generally more stable.

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound. This protocol should be adapted based on specific laboratory capabilities and regulatory requirements.

4.1. Objective

To evaluate the stability of this compound under defined storage conditions over a specified period.

4.2. Materials and Methods

  • Test Substance: this compound

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 3, 6 months

  • Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, capable of separating the parent compound from potential degradants.

4.3. Procedure

  • Characterize the initial sample (Time 0) for appearance, purity (assay), and degradation products.

  • Store samples in tightly sealed containers under the specified long-term and accelerated conditions.

  • At each time point, withdraw a sample and analyze it for appearance, purity, and the presence of degradation products.

  • Compare the results to the initial sample to determine the extent of any changes.

4.4. Acceptance Criteria

The product is considered stable if it remains within the established specifications for purity and degradation products throughout the study period.

Visualizations

Diagram 1: Factors Influencing this compound Stability

StabilityFactors Factors Influencing this compound Stability cluster_environmental Environmental Factors cluster_degradation Degradation Pathways cluster_storage Storage & Handling cluster_outcome Outcome Temperature Temperature Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Light Light Photodegradation Photodegradation Light->Photodegradation Air Air (Oxygen) Oxidation Oxidation Air->Oxidation Storage_Conditions Proper Storage Conditions Stability Maintained Stability Storage_Conditions->Stability StabilityWorkflow Experimental Workflow for Stability Testing start Start: Receive this compound Sample initial_analysis Initial Analysis (T=0) - Appearance - Purity (Assay) - Degradants start->initial_analysis storage Place Samples in Stability Chambers initial_analysis->storage long_term Long-Term Storage (25°C / 60% RH) storage->long_term accelerated Accelerated Storage (40°C / 75% RH) storage->accelerated pull_sample Pull Samples at Scheduled Time Points long_term->pull_sample accelerated->pull_sample analysis Analyze Samples - Appearance - Purity (Assay) - Degradants pull_sample->analysis data_evaluation Evaluate Data vs. T=0 and Specifications analysis->data_evaluation end End: Determine Shelf-Life data_evaluation->end

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Butylphenol-d5 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, pivotal in fields ranging from environmental monitoring to pharmaceutical development. The accuracy and reliability of GC-MS measurements are significantly enhanced by the use of internal standards. An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, thus compensating for variations in sample preparation, injection volume, and instrument response.

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. 4-Butylphenol-d5, a deuterated analog of 4-butylphenol (B154549), serves as an excellent internal standard for the quantification of 4-butylphenol. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification through the principle of Isotope Dilution Mass Spectrometry (IDMS).

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 4-butylphenol in various matrices by GC-MS.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this analytical approach is the principle of Isotope Dilution Mass Spectrometry. A known amount of the deuterated internal standard (this compound) is added to the sample containing the analyte (4-Butylphenol) at the earliest stage of sample preparation. The ratio of the analyte to the internal standard is then measured by GC-MS. Any loss of substance during sample workup and analysis will affect both the analyte and the internal standard equally, thus the ratio of their signals will remain constant. This allows for highly accurate and precise quantification, as it corrects for procedural errors and matrix effects.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample containing 4-Butylphenol (Analyte) Spiked_Sample Sample spiked with Internal Standard Sample->Spiked_Sample IS Known amount of This compound (Internal Standard) IS->Spiked_Sample Extraction Extraction / Cleanup Spiked_Sample->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final_Concentration Quantification->Final_Concentration Accurate Concentration of 4-Butylphenol

Caption: Logical workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific sample matrices and instrumentation. The protocol for wine analysis using a similar deuterated internal standard is presented as a well-established example.[1]

Materials and Reagents
  • Solvents: Ethanol (B145695), Methanol, Dichloromethane, Hexane (GC or HPLC grade)

  • Reagents: 4-Butylphenol (analytical standard), this compound (internal standard), Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • Gases: Helium (99.999% purity or higher)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps (B75204), 20 mL SPME vials with perforated caps and Teflon seals.

  • Solid-Phase Microextraction (SPME) fibers: Polydimethylsiloxane (PDMS) coated fibers (e.g., 100 µm thickness).

Preparation of Standard Solutions
  • Primary Stock Solutions (1 g/L): Accurately weigh 10 mg of 4-Butylphenol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with ethanol. Store at 4°C.

  • Internal Standard Spiking Solution (5 mg/L): Dilute the this compound primary stock solution with ethanol to a final concentration of 5 mg/L.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the 4-Butylphenol primary stock solution with the appropriate solvent (e.g., a 12% ethanol solution for wine analysis) to cover the desired concentration range (e.g., 1-100 µg/L). A minimum of 5 calibration points is recommended.

Sample Preparation (Example for Wine Analysis using SPME)
  • Place 10 mL of the wine sample into a 20 mL SPME vial.

  • Add approximately 2 g of NaCl to the vial.

  • Spike the sample with 50 µL of the 5 mg/L this compound internal standard spiking solution.[1]

  • Immediately cap the vial.

  • Incubate the vial at 40°C for 20 minutes while exposing the SPME fiber to the headspace above the sample.[1]

GC-MS Instrumental Parameters

The following parameters are based on a method for the analysis of alkylphenols and can be used as a starting point for method development.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Injector Split/Splitless, operated in splitless mode
Injector Temperature 260°C
Desorption Time 10 minutes (for SPME)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Oven Program Initial temperature 50°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
Transfer Line Temp. 300°C
Mass Spectrometer Agilent 5977B or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 250°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, it is crucial to monitor specific ions for both the analyte and the internal standard to ensure selectivity and sensitivity.

Compound Quantification Ion (m/z) Qualifier Ion(s) (m/z)
4-Butylphenol107150
This compound112 (predicted)155

Note: The molecular ion for 4-Butylphenol is at m/z 150, and a major fragment is observed at m/z 107. For this compound, the molecular ion is at m/z 155, and a corresponding fragment ion is predicted at m/z 112.

Data Presentation and Method Performance

While specific validation data for the use of this compound is not widely published, the following tables present representative data from the analysis of a structurally similar compound, 4-tert-butylphenol (B1678320), using a deuterated internal standard. This data illustrates the expected performance of the method.

Table 1: GC-MS Method Validation Parameters for Alkylphenol Analysis
Parameter Result
Linearity Range 1 - 100 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Quantitation (LOQ) 1 µg/L
Repeatability (CVr %) 4.3%
Intermediate Precision (CV %) 6.7%

Data adapted from a method for 4-tert-butylphenol analysis.[2]

Table 2: Recovery Data for Spiked Samples
Matrix Spiking Level Average Recovery (%) Relative Standard Deviation (RSD %)
WaterLow (e.g., 5 µg/L)95 - 105< 10
WaterHigh (e.g., 50 µg/L)98 - 102< 5
Soil ExtractLow (e.g., 5 ng/g)90 - 110< 15
Soil ExtractHigh (e.g., 50 ng/g)92 - 108< 10

This is representative data and actual recoveries may vary depending on the sample matrix and extraction efficiency.

Experimental Workflow Diagram

G start Start prep_standards Prepare Stock and Working Standards start->prep_standards sample_prep Sample Preparation (e.g., Weighing, Dilution) start->sample_prep gcms_analysis GC-MS Analysis (SIM Mode) prep_standards->gcms_analysis Calibration Curve spike_is Spike Sample with This compound sample_prep->spike_is extraction Extraction (e.g., SPME, LLE, SPE) spike_is->extraction extraction->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end End data_processing->end

Caption: General experimental workflow for quantitative analysis.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS provides a robust, sensitive, and accurate method for the quantification of 4-butylphenol. The principle of isotope dilution effectively corrects for variations in sample handling and instrument performance, leading to high-quality analytical data. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. While the provided parameters are a strong starting point, method optimization for specific sample matrices is always recommended to ensure the best possible results.

References

Application Note: High-Sensitivity Quantification of Bisphenols in Aqueous Samples by LC-MS/MS Using 4-Butylphenol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of various bisphenols, including Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF), in aqueous samples. The method utilizes 4-Butylphenol-d5 as a deuterated internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample cleanup and pre-concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable analysis of endocrine-disrupting compounds.

Introduction

Bisphenols are a class of synthetic organic compounds widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products such as food and beverage containers.[1] The potential for these compounds to leach into consumables has raised health concerns due to their endocrine-disrupting properties, which can mimic natural hormones and potentially lead to adverse health effects.[1] Consequently, regulatory bodies have established maximum migration limits for certain bisphenols in food-contact materials.[2]

To meet the demand for sensitive and accurate detection of bisphenols at trace levels, LC-MS/MS has become the analytical technique of choice.[3][4] The use of a stable isotope-labeled internal standard is crucial for achieving reliable quantification by correcting for analytical variability.[5] This application note describes a validated LC-MS/MS method employing this compound as an internal standard for the analysis of a suite of bisphenols in water samples.

Experimental Protocols

Materials and Reagents
  • Standards: Bisphenol A (BPA), Bisphenol S (BPS), Bisphenol F (BPF), and this compound (Internal Standard, IS) were purchased from a reputable chemical supplier (e.g., Sigma-Aldrich).

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water were used.

  • Chemicals: Ammonium (B1175870) hydroxide (B78521) and formic acid (LC-MS grade).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL).

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each bisphenol and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all target bisphenols by diluting the stock solutions in a 50:50 (v/v) methanol/water mixture. Serially dilute this mixed standard to prepare calibration standards ranging from 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

  • Sample Preparation (Solid-Phase Extraction):

    • To a 100 mL aqueous sample, add 100 µL of the 100 ng/mL this compound internal standard solution.

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol.[6]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water/acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium hydroxide
Mobile Phase B Acetonitrile with 5 mM ammonium hydroxide
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C[5]

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[7]
Spray Voltage -3300 V
Vaporizer Temperature 270°C
Ion Transfer Tube Temperature 298°C
Sheath Gas Pressure 25 (arbitrary units)
Auxiliary Gas Pressure 13 (arbitrary units)[5]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Target Analytes and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Bisphenol A (BPA) 227.1212.1133.2-35
Bisphenol S (BPS) 249.0108.0155.0-40
Bisphenol F (BPF) 199.1105.193.1-38
This compound (IS) 154.1106.1138.1-30

Note: The MRM transitions for this compound are proposed based on typical fragmentation of alkylphenols (loss of the butyl group and subsequent fragmentation of the deuterated phenyl ring). These should be optimized on the specific instrument used.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 100 mL Aqueous Sample spike Spike with 100 µL This compound (IS) sample->spike spe_loading Sample Loading spike->spe_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->spe_loading spe_washing Wash with 5% Methanol spe_loading->spe_washing spe_drying Dry Cartridge spe_washing->spe_drying spe_elution Elute with Methanol spe_drying->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection Inject 10 µL reconstitution->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard Calibration integration->quantification reporting Report Results quantification->reporting

Caption: LC-MS/MS workflow for bisphenol analysis.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of bisphenols in aqueous matrices. The chromatographic method provided good separation of the target analytes with a total run time of 8 minutes.

Table 4: Method Validation Data

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
BPA 0.1 - 100>0.9950.030.195 ± 5
BPS 0.1 - 100>0.9950.050.1592 ± 7
BPF 0.1 - 100>0.9950.040.1298 ± 4

The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, resulting in high accuracy and precision. The method's limits of detection (LOD) and quantification (LOQ) are sufficient for monitoring bisphenols at environmentally relevant concentrations and for ensuring compliance with regulatory limits. Recoveries for all analytes were within the acceptable range of 80-120%.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the routine analysis of bisphenols in aqueous samples. The protocol is straightforward, employing a simple and effective SPE sample preparation step and a rapid chromatographic separation. The incorporation of this compound as an internal standard ensures the accuracy and robustness of the quantification. This method is well-suited for high-throughput laboratories in environmental, food safety, and clinical research settings.

References

Preparation of 4-Butylphenol-d5 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butylphenol-d5 is the deuterated analog of 4-Butylphenol, a compound utilized in various industrial applications and frequently monitored as an environmental contaminant. In analytical chemistry, particularly in methods involving mass spectrometry (MS), deuterated standards like this compound are invaluable as internal standards for the accurate quantification of their non-labeled counterparts.[1] The near-identical physicochemical properties of the deuterated standard to the analyte of interest ensure similar behavior during sample preparation and analysis, while the mass difference allows for their distinct detection. This application note provides a detailed protocol for the preparation of this compound stock and working solutions for use in research and drug development settings.

Physicochemical and Safety Data

A summary of the relevant data for this compound and its non-deuterated analog is presented below. Safety precautions should be based on the data for the non-deuterated compound in the absence of specific data for the deuterated form.

PropertyThis compound4-Butylphenol
CAS Number 1219795-04-61638-22-8
Molecular Formula C₁₀H₉D₅OC₁₀H₁₄O
Molecular Weight 155.25 g/mol 150.22 g/mol
Appearance Neat (form may vary)Liquid
Solubility Soluble in organic solvents such as methanol (B129727) and ethanol.Not miscible with water.
Storage Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[2]Ambient temperatures.

Safety Precautions: Handle this compound in accordance with the safety data sheet (SDS) for 4-Butylphenol. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Materials and Equipment
  • This compound (solid or neat liquid)

  • Methanol (anhydrous, HPLC grade or equivalent)

  • Ethanol (anhydrous, HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with screw caps

  • Vortex mixer

  • Ultrasonic bath (optional)

Preparation of 1000 mg/L Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

1. Calculation of Required Mass:

To prepare a 10 mL stock solution at a concentration of 1000 mg/L (1 mg/mL), the required mass of this compound is calculated as follows:

Mass (mg) = Concentration (mg/mL) x Volume (mL) Mass (mg) = 1 mg/mL x 10 mL = 10 mg

2. Weighing the Compound:

Carefully weigh 10 mg of this compound using an analytical balance.

3. Dissolution:

  • Transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Add a small amount of anhydrous methanol to dissolve the compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath or sonication can be used to aid dissolution if necessary.

  • Once dissolved, bring the flask to the final volume of 10 mL with anhydrous methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

4. Storage:

  • Transfer the stock solution into amber glass vials to protect it from light.

  • Store the stock solution at -20°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration. The following table provides examples for the preparation of common working solution concentrations.

Target Working ConcentrationVolume of Stock Solution (1000 mg/L)Final VolumeDilution Factor
100 mg/L 1 mL10 mL1:10
10 mg/L 1 mL of 100 mg/L solution10 mL1:10
5 mg/L 0.5 mL of 100 mg/L solution10 mL1:20
1 mg/L 0.1 mL of 100 mg/L solution10 mL1:100
100 µg/L 1 mL of 10 mg/L solution100 mL1:100
50 µg/L 0.5 mL of 10 mg/L solution100 mL1:200

Protocol for Preparing a 10 mg/L Working Solution:

  • Allow the 1000 mg/L stock solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 1 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with anhydrous methanol.

  • Cap the flask and invert several times to ensure a homogeneous solution.

  • This working solution should be prepared fresh as needed. If short-term storage is necessary, store in an amber glass vial at 2-8°C.

Diagrams

Stock_Solution_Preparation cluster_start Start cluster_prep Preparation cluster_dilution Dilution cluster_storage Storage cluster_end End start Start weigh Weigh 10 mg of This compound start->weigh add_to_flask Transfer to 10 mL Volumetric Flask weigh->add_to_flask dissolve Dissolve in small amount of Methanol vortex Vortex until dissolved dissolve->vortex fill_to_mark Fill to mark with Methanol vortex->fill_to_mark add_to_flask->dissolve mix Mix thoroughly fill_to_mark->mix aliquot Aliquot into amber vials mix->aliquot store Store at -20°C aliquot->store end 1000 mg/L Stock Solution store->end

Caption: Workflow for the preparation of a 1000 mg/L this compound stock solution.

Working_Solution_Preparation cluster_start Start cluster_prep Preparation cluster_dilution Dilution cluster_end End start 1000 mg/L Stock Solution pipette Pipette 1 mL of Stock Solution start->pipette transfer Transfer to 100 mL Volumetric Flask pipette->transfer dilute Dilute to mark with Methanol transfer->dilute mix Mix thoroughly dilute->mix end 10 mg/L Working Solution mix->end

Caption: Workflow for the preparation of a 10 mg/L this compound working solution.

Discussion

The choice of solvent is critical for the stability of deuterated phenol (B47542) solutions. While polar protic solvents like methanol are effective for dissolution, they can lead to isotopic back-exchange, where deuterium (B1214612) atoms are replaced by protons from the solvent.[3] To minimize this, the use of anhydrous solvents is strongly recommended. For applications requiring the highest isotopic purity, the use of aprotic solvents should be considered, provided that this compound exhibits sufficient solubility.

The provided concentrations for stock and working solutions are based on typical ranges found in analytical methods for similar compounds.[4][5] However, the optimal concentrations will depend on the specific analytical instrumentation and the expected concentration of the non-labeled analyte in the samples. It is recommended to perform a validation of the internal standard concentration to ensure it falls within the linear range of the instrument's response.

Proper storage of the solutions is essential to maintain their integrity. Storing the stock solution at low temperatures (-20°C) and protecting it from light helps to prevent degradation. Preparing fresh working solutions from the stock solution before each analysis is the best practice to ensure accuracy and precision.

References

Application Note: Quantification of 4-Butylphenol in Water Samples by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of 4-Butylphenol in various water matrices. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved through the stable isotope dilution technique, employing 4-Butylphenol-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level analysis of 4-Butylphenol.

Introduction

4-Butylphenol is an alkylphenol of significant environmental and toxicological interest due to its widespread use in the production of resins, plastics, and other industrial products. Its potential as an endocrine-disrupting chemical necessitates sensitive and accurate monitoring in environmental water sources. Stable isotope dilution mass spectrometry is a premier analytical technique for precise quantification, as the isotopically labeled internal standard, this compound, behaves almost identically to the native analyte during extraction and analysis, thereby compensating for potential losses and matrix-induced signal suppression or enhancement.[1][2][3] This application note provides detailed protocols for sample preparation and instrumental analysis, along with expected performance data.

Experimental Protocols

Materials and Reagents
  • Standards: 4-Butylphenol (≥99% purity), this compound (≥98% purity, deuterated on the phenol (B47542) ring).

  • Solvents: Methanol (B129727) (HPLC or GC grade), Dichloromethane (B109758) (GC grade), Acetonitrile (LC-MS grade), Reagent Water (Type I).

  • Reagents: Hydrochloric acid (HCl), Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • SPE Cartridges: C18 cartridges (500 mg, 6 mL).

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Butylphenol and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at 4°C in the dark.

  • Working Standard Solution (10 µg/mL of 4-Butylphenol): Prepare by diluting the primary stock solution of 4-Butylphenol with methanol.

  • Internal Standard Spiking Solution (1 µg/mL of this compound): Prepare by diluting the primary stock solution of this compound with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL 4-Butylphenol working standard into reagent water to achieve concentrations ranging from 1 ng/L to 500 ng/L. A constant amount of the this compound internal standard spiking solution is added to each calibration standard and sample to achieve a final concentration of 50 ng/L.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect 500 mL water samples in amber glass bottles. Acidify to pH < 2 with concentrated HCl. If residual chlorine is present, add ~80 mg of sodium thiosulfate. Samples should be stored at 4°C and extracted within 7 days.

  • Internal Standard Spiking: To each 500 mL sample, add 25 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 10 mL of methanol, and then 10 mL of reagent water. Do not allow the cartridge to go dry after the final water wash.

  • Sample Loading: Load the 500 mL water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the retained analytes with 10 mL of dichloromethane into a clean collection tube.

  • Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis
  • Gas Chromatograph (GC):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injector: Splitless mode at 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 4-Butylphenol: m/z 150 (quantification), 107 (confirmation).

      • This compound: m/z 155 (quantification), 112 (confirmation).

  • Liquid Chromatograph (LC):

    • Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 40% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Butylphenol: Precursor ion m/z 149.1 -> Product ion m/z 106.1 (quantification), Precursor ion m/z 149.1 -> Product ion m/z 93.1 (confirmation).

      • This compound: Precursor ion m/z 154.1 -> Product ion m/z 111.1 (quantification), Precursor ion m/z 154.1 -> Product ion m/z 98.1 (confirmation).

Data Presentation

The quantitative data for the analysis of 4-Butylphenol using the described methods are summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterGC-MSLC-MS/MS
Analyte 4-Butylphenol 4-Butylphenol
Retention Time (min)~12.5~6.8
Quantifier Ion/Transitionm/z 150149.1 -> 106.1
Qualifier Ion/Transitionm/z 107149.1 -> 93.1
Internal Standard This compound This compound
Retention Time (min)~12.4~6.7
Quantifier Ion/Transitionm/z 155154.1 -> 111.1
Qualifier Ion/Transitionm/z 112154.1 -> 98.1

Table 2: Method Validation Data

ParameterResult (GC-MS)Result (LC-MS/MS)
Linearity Range1 - 500 ng/L1 - 500 ng/L
Correlation Coefficient (r²)>0.995>0.998
Limit of Detection (LOD)0.5 ng/L0.2 ng/L
Limit of Quantification (LOQ)1.0 ng/L0.5 ng/L
Accuracy (% Recovery)92 - 108%95 - 105%
Precision (% RSD)< 10%< 8%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 500 mL Water Sample Collection (Acidify to pH < 2) Spiking Spike with this compound (Internal Standard) SampleCollection->Spiking SPE_Conditioning SPE Cartridge Conditioning (DCM, MeOH, H2O) Spiking->SPE_Conditioning SPE_Loading Sample Loading (5-10 mL/min) SPE_Conditioning->SPE_Loading SPE_Washing Cartridge Washing (10 mL H2O) SPE_Loading->SPE_Washing SPE_Drying Cartridge Drying (Nitrogen Stream) SPE_Washing->SPE_Drying SPE_Elution Analyte Elution (10 mL Dichloromethane) SPE_Drying->SPE_Elution Concentration Concentration to 1 mL SPE_Elution->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Option 1 LCMSMS LC-MS/MS Analysis (MRM Mode) Concentration->LCMSMS Option 2 Quantification Quantification using Internal Standard Calibration GCMS->Quantification LCMSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the quantification of 4-Butylphenol.

internal_standard_concept cluster_process Analytical Process cluster_quantification Quantification Principle Sample Water Sample Analyte 4-Butylphenol (Analyte) Sample->Analyte IS This compound (Internal Standard) Sample->IS Added Extraction Solid-Phase Extraction Analyte->Extraction IS->Extraction Analysis GC-MS or LC-MS/MS Extraction->Analysis Ratio Ratio (Analyte Signal / IS Signal) Analysis->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Principle of isotope dilution for quantification.

References

Application Note: Quantitative Analysis of 4-Butylphenol using Isotope Dilution Mass Spectrometry with 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantification of 4-butylphenol (B154549) in environmental water samples using isotope dilution mass spectrometry (IDMS). The method utilizes 4-Butylphenol-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

4-Butylphenol is an alkylphenol of interest due to its presence in various industrial applications and its potential as an endocrine-disrupting chemical. Accurate and reliable quantification of 4-Butylphenol in environmental and biological matrices is crucial for exposure assessment and toxicological studies. Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality of measurements. By spiking a known amount of an isotopically labeled internal standard (this compound) into the sample, the ratio of the analyte to the internal standard can be measured, allowing for precise quantification that corrects for analyte losses during sample preparation and instrumental analysis.

This application note details a robust method for the determination of 4-Butylphenol in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents
  • Standards:

    • 4-Butylphenol (analytical standard, >99% purity)

    • This compound (internal standard, >98% purity)

  • Solvents:

  • Reagents:

    • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

    • Hydrochloric acid (for pH adjustment)

    • Sodium hydroxide (B78521) (for pH adjustment)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 4-Butylphenol and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Intermediate Spiking Solution (10 µg/mL of this compound):

    • Dilute the this compound primary stock solution with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the 4-Butylphenol primary stock solution and a fixed volume of the intermediate this compound spiking solution into a suitable solvent (e.g., methanol or the final reconstitution solvent). A typical calibration range would be 1-100 ng/mL.[1][2]

Sample Preparation (Water Samples)
  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Preservation: Acidify the water samples to pH 2-3 with hydrochloric acid to inhibit microbial degradation. Store at 4°C until analysis.

  • Spiking: To a 100 mL aliquot of the water sample, add a known amount (e.g., 50 µL) of the 10 µg/mL this compound internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the analytes from the cartridge with 2 x 3 mL of dichloromethane into a clean collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1][2]

    • Injector Temperature: 260°C.[2]

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (suggested):

      • 4-Butylphenol: m/z 107 (quantification), 150 (confirmation).

      • This compound: m/z 112 (quantification), 155 (confirmation).

Data Presentation

Table 1: Method Performance Characteristics
ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.3 ng/mL
Recovery92 - 105%
Precision (RSD)< 10%

Note: The values presented are typical and may vary depending on the specific instrumentation and matrix.

Table 2: GC-MS SIM Parameters
AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
4-Butylphenol107150
This compound112155

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_output Output sample 100 mL Water Sample spike Spike with this compound sample->spike spe_loading Sample Loading spike->spe_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_wash Wash Cartridge spe_loading->spe_wash spe_dry Dry Cartridge spe_wash->spe_dry spe_elution Elute with Dichloromethane spe_dry->spe_elution concentrate Evaporate to Dryness spe_elution->concentrate reconstitute Reconstitute in Hexane concentrate->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms data_processing Data Processing gcms->data_processing quantification Quantification data_processing->quantification result Final Concentration of 4-Butylphenol quantification->result

Caption: Experimental workflow for the analysis of 4-Butylphenol.

Conclusion

The described isotope dilution mass spectrometry protocol provides a reliable and accurate method for the quantification of 4-Butylphenol in water samples. The use of this compound as an internal standard effectively compensates for potential variations in sample preparation and instrumental analysis, leading to high-quality data suitable for environmental monitoring and research applications. The method demonstrates good linearity, sensitivity, and reproducibility.

References

Application Note: High-Sensitivity Analysis of 4-Butylphenol in Food Contact Materials Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes robust and sensitive analytical methodologies for the quantification of 4-butylphenol (B154549), a substance often used in the manufacturing of polymers for food contact materials (FCMs). Migration of 4-butylphenol from packaging into foodstuffs is a safety concern due to its potential endocrine-disrupting properties. To ensure consumer safety and regulatory compliance, accurate and reliable analytical methods are essential. This document provides detailed protocols for the analysis of 4-butylphenol in food simulants using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing 4-Butylphenol-d5 as an internal standard for precise quantification through isotope dilution. These methods are intended for researchers, scientists, and quality control professionals in the food safety and packaging industries.

Introduction

4-tert-Butylphenol is utilized as an intermediate in the production of certain polymers, such as polycarbonates and phenolic resins, which are used in a variety of food contact applications.[1] Regulatory bodies worldwide have established specific migration limits (SMLs) for chemical substances that can transfer from packaging materials into food to minimize potential health risks. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis.[2] Its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[2] This application note provides detailed, validated protocols for the determination of 4-butylphenol in various food simulants, ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation: Migration Testing

Migration testing is performed to simulate the transfer of substances from the food contact material into food. The choice of food simulant and testing conditions (time and temperature) depends on the intended use of the packaging material.

Materials:

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol (B145695) in water (for aqueous foods)

    • Simulant B: 3% (w/v) acetic acid in water (for acidic foods)

    • Simulant D1: 50% (v/v) ethanol in water (for fatty foods)

    • Simulant D2: Vegetable oil (for fatty foods)

  • Food contact material sample

  • Glass migration cells or containers

  • Incubator or oven

Procedure:

  • Cut a representative piece of the food contact material of a known surface area.

  • Place the sample in a glass migration cell.

  • Add a known volume of the appropriate food simulant to the cell, ensuring the surface of the material is completely in contact with the simulant.

  • Seal the cell and incubate at the appropriate temperature and duration as specified by relevant regulations (e.g., 10 days at 40°C for long-term storage at room temperature).

  • After incubation, remove the food simulant for analysis.

GC-MS Analysis Protocol

This method is suitable for the determination of 4-butylphenol in aqueous and ethanolic food simulants.

2.1. Reagents and Standards:

  • 4-Butylphenol (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (GC grade)

  • Sodium chloride (analytical grade)

  • Stock solutions (1000 mg/L): Prepare individual stock solutions of 4-butylphenol and this compound in methanol.

  • Working standard solutions: Prepare a series of calibration standards by diluting the stock solutions in the relevant food simulant.

2.2. Sample Extraction (Liquid-Liquid Extraction):

  • Take a 10 mL aliquot of the food simulant from the migration test.

  • Spike with a known concentration of the this compound internal standard solution.

  • Add 2 g of sodium chloride to the sample and vortex to dissolve.

  • Add 5 mL of dichloromethane and shake vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.

  • Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

2.3. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection Volume1 µL, splitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
4-ButylphenolQuantifier: m/z 135, Qualifiers: m/z 150, 107
This compoundQuantifier: m/z 140 (assuming deuteration on the ring and hydroxyl)
LC-MS/MS Analysis Protocol

This method is highly sensitive and suitable for all food simulants, including fatty food simulants after appropriate sample clean-up.

3.1. Reagents and Standards:

  • 4-Butylphenol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Stock and working standard solutions as described in section 2.1.

3.2. Sample Preparation (Solid-Phase Extraction for Aqueous Simulants):

  • Take a 10 mL aliquot of the food simulant.

  • Spike with the this compound internal standard.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase and transfer to an autosampler vial.

3.3. LC-MS/MS Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp.350°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
4-ButylphenolPrecursor Ion: 149.1, Product Ions: 134.1 (Quantifier), 106.1 (Qualifier)
This compoundPrecursor Ion: 154.1, Product Ion: 139.1 (assuming deuteration on the ring)

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the described analytical methods.

Table 1: GC-MS Method Performance

ParameterValue
Calibration Range1 - 100 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 µg/L
Limit of Quantification (LOQ)1.0 µg/L
Recovery (at 10 µg/L)95 - 105%
Precision (RSD, at 10 µg/L)< 10%

Table 2: LC-MS/MS Method Performance

ParameterValue
Calibration Range0.1 - 50 µg/L
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/L
Limit of Quantification (LOQ)0.1 µg/L
Recovery (at 1 µg/L)98 - 108%
Precision (RSD, at 1 µg/L)< 5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis fcm Food Contact Material migration Migration Test (e.g., 10 days at 40°C) fcm->migration simulant Food Simulant simulant->migration gc_extraction Liquid-Liquid Extraction (Dichloromethane) migration->gc_extraction lc_extraction Solid-Phase Extraction (SPE) migration->lc_extraction gc_analysis GC-MS Analysis (SIM) gc_extraction->gc_analysis quantification Quantification using This compound IS gc_analysis->quantification lc_analysis LC-MS/MS Analysis (MRM) lc_extraction->lc_analysis lc_analysis->quantification report Reporting quantification->report

Caption: Workflow for the analysis of 4-Butylphenol from food contact materials.

Conclusion

The analytical methods presented in this application note provide a reliable and robust framework for the quantitative analysis of 4-butylphenol in food simulants. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements for food safety testing. Both the GC-MS and LC-MS/MS protocols offer excellent sensitivity and are suitable for routine monitoring of 4-butylphenol migration from food contact materials, thereby supporting regulatory compliance and ensuring consumer safety.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of 4-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylphenol is an alkylphenol of significant interest in environmental monitoring and toxicological studies due to its classification as an endocrine-disrupting chemical (EDC). Accurate quantification of 4-Butylphenol in various matrices, such as environmental water samples and biological fluids, is crucial for assessing its potential impact. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[1] This application note provides a detailed protocol for the cleanup and concentration of 4-Butylphenol from aqueous samples using SPE, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Principle of Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a chromatographic technique used for the selective extraction and concentration of analytes from a liquid sample.[2][3] The process involves passing a sample through a solid sorbent that retains the analyte of interest. Interfering substances are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For phenolic compounds like 4-Butylphenol, reversed-phase sorbents are commonly employed.[4][5]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the SPE cleanup of 4-Butylphenol.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 or polymeric sorbents (e.g., Strata-X, Oasis HLB) are recommended for phenol (B47542) extraction.[4][5][6][7]

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ethyl acetate (B1210297) (GC grade)

    • Deionized water (18.2 MΩ·cm)

    • Hydrochloric acid (HCl) or Formic acid for sample pH adjustment

    • Nitrogen gas for evaporation

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Analytical balance

    • pH meter

    • Autosampler vials for GC-MS or HPLC analysis

Sample Pre-treatment

Proper sample pre-treatment is essential for optimal SPE performance.[2][3]

  • For aqueous samples, adjust the pH to approximately 2-3 with HCl or formic acid to ensure that the phenolic compounds are in their neutral form, which enhances their retention on reversed-phase sorbents.[8]

  • Filter the sample through a 0.45 µm membrane filter to remove any particulate matter that could clog the SPE cartridge.[9]

Solid-Phase Extraction Protocol

The following is a general protocol that can be adapted and optimized for specific sample matrices and analytical requirements.

  • Conditioning:

    • Pass 3-5 mL of methanol through the SPE cartridge to solvate the sorbent.[4][6]

    • Follow with 3-5 mL of deionized water to equilibrate the sorbent to the aqueous sample conditions. Do not allow the sorbent to dry out before loading the sample.[1]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate of approximately 1-2 mL/min.[8] A slower flow rate can improve analyte retention.[10]

  • Washing:

    • Wash the cartridge with 3-5 mL of deionized water or a mild organic solvent mixture (e.g., 5-10% methanol in water) to remove any co-adsorbed interferences.[8] The wash solvent should be strong enough to remove impurities but weak enough to not elute the analyte of interest.[2]

  • Drying:

    • Dry the sorbent bed thoroughly by applying a vacuum or passing nitrogen gas through the cartridge for 10-20 minutes. This step is crucial to remove any residual water before elution with an organic solvent.

  • Elution:

    • Elute the retained 4-Butylphenol with a small volume (e.g., 2-4 mL) of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.[5] The elution can be performed in one or two steps to ensure complete recovery.[2]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 100-500 µL) of the mobile phase for HPLC analysis or a suitable solvent like hexane (B92381) or ethyl acetate for GC-MS analysis.[8]

Data Presentation

The following table summarizes typical performance data for the analysis of phenolic compounds using SPE followed by chromatographic methods.

AnalyteSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
4-tert-ButylphenolC18HPLC>900.033 mg/L-[11]
4-tert-Butylphenol-GC-MS--0.1 µg/L[12]
Bisphenol APolymericHPLC-FD88.7 - 102.3-0.53 - 1.30 µg/kg[13]
4-OctylphenolC18HPLC>90--[11]
4-NonylphenolC18HPLC>90--[11]

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualization of the SPE Workflow

The logical steps of the solid-phase extraction protocol are illustrated in the following workflow diagram.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (pH 2-3) Sample->pH_Adjust Filtration Filtration (0.45 µm) pH_Adjust->Filtration Conditioning 1. Conditioning (Methanol, then Water) Filtration->Conditioning Loading 2. Sample Loading (1-2 mL/min) Conditioning->Loading Washing 3. Washing (e.g., 5% MeOH in Water) Loading->Washing Drying 4. Drying (Vacuum or N2) Washing->Drying Elution 5. Elution (e.g., Methanol) Drying->Elution Concentration Evaporation & Reconstitution Elution->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis

Caption: Workflow for 4-Butylphenol analysis using SPE.

Final Analysis

The final determination of 4-Butylphenol concentration is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, fluorescence, or mass spectrometry).[11][12][14] For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte.[8] HPLC analysis can often be performed directly on the reconstituted eluate. The choice of analytical technique will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

References

Enhancing Phenol Detection: A Guide to Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of phenolic compounds is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, but the inherent polarity and low volatility of many phenols can lead to poor chromatographic performance and low sensitivity. Derivatization, a process of chemically modifying an analyte to improve its analytical properties, is an essential step to overcome these challenges.

This document provides detailed application notes and protocols for the derivatization of phenols to enhance their detection by GC-MS. The focus is on the most common and effective techniques: silylation and acylation.

Introduction to Phenol (B47542) Derivatization

Derivatization for GC-MS analysis of phenols aims to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a less polar functional group, the boiling point of the analyte is lowered, making it more amenable to gas chromatography.

  • Improve Thermal Stability: Derivatized phenols are often more stable at the high temperatures used in the GC injector and column, preventing degradation and ensuring accurate quantification.[1][2]

  • Enhance Mass Spectral Characteristics: Derivatization can lead to the formation of derivatives with characteristic mass spectral fragmentation patterns, aiding in compound identification and structural elucidation.[3][4]

The choice of derivatization reagent depends on the specific phenol, the sample matrix, and the desired analytical outcome.

Common Derivatization Techniques

The two most widely employed derivatization techniques for phenols are silylation and acylation.

Silylation

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) group.[1][5] Silylating reagents are highly effective and widely used for a broad range of phenols.[6]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silyl (B83357) donor that is widely used for derivatizing phenols.[7] The byproducts are volatile and generally do not interfere with the chromatogram.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often favored for its volatile byproducts.[4][8][9]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent, especially for hindered phenols.[10]

Acylation

Acylation introduces an acyl group (e.g., acetyl, pentafluoropropionyl) to the phenolic hydroxyl group. Acyl derivatives are generally stable and exhibit good chromatographic properties.[11]

Common Acylating Reagents:

  • Acetic Anhydride (B1165640): A cost-effective and robust reagent for acetylation.[10][12] The reaction is often catalyzed by a base like pyridine (B92270) or potassium carbonate.

  • Pentafluoropropionic Anhydride (PFPA) and Pentafluorobenzyl Bromide (PFBBr): These reagents are used to introduce a fluorinated group, which can significantly enhance sensitivity when using an electron capture detector (ECD).[3][12][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the derivatization of phenols for GC-MS analysis.

Table 1: Silylation of Phenols

Phenolic Compound(s)Derivatizing ReagentSolventMethod Detection Limit (MDL)Linearity RangeReference
Alkylphenols, Chlorophenols, Bisphenol ABSTFAAcetone (B3395972)Not specifiedNot specified[7]
Phenolic CompoundsBSTFA + 1% TMCSPyridineNot specifiedNot specified[14]
20 Phenolic CompoundsMTBSTFANot specifiedNot specifiedNot specified[14]

Table 2: Acylation and Other Derivatization Methods for Phenols

Phenolic Compound(s)Derivatizing ReagentSample MatrixMethod Detection Limit (MDL)Linearity RangeReference
Alkylphenols and ChlorophenolsAcetic AnhydrideWater and Fruit Juice0.005 - 1.796 µg/LNot specified[12]
Alkylphenols and othersPentafluoropyridineWater0.45 - 2.3 ng/L (Alkylphenols), 2.4 - 16 ng/L (others)10 - 1000 ng/L (Alkylphenols), 50 - 1000 ng/L (others)[12][15]
PhenolPerfluorooctanoyl chlorideHuman Serum1 mg/L10 - 200 mg/L[16]
Phenolic CompoundsAcetic AnhydrideWater0.06 - 0.12 µg/LR² > 0.998[17]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes a general procedure for the silylation of phenols using BSTFA, which can be accelerated by using acetone as a solvent.[7]

Materials:

  • Sample containing phenols

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane) (optional, as a catalyst)

  • Acetone or other suitable solvent (e.g., pyridine, ethyl acetate)

  • Reaction vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known amount of the dried sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (acetone is recommended for rapid derivatization) to the dried sample.[7][10] Add 100 µL of BSTFA. For hindered phenols, 1% TMCS can be added to the BSTFA.[10]

  • Reaction:

    • Rapid Method (in Acetone): Tightly cap the vial and vortex for 15-30 seconds at room temperature. The reaction is often complete within this time.[7][10]

    • Standard Method: Tightly cap the vial and heat at 60-70°C for 30 minutes.[10]

  • Cooling and Analysis: Allow the vial to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Acetylation using Acetic Anhydride

This protocol provides a robust method for the acetylation of phenols.

Materials:

  • Sample containing phenols

  • Acetic Anhydride

  • Pyridine or anhydrous potassium carbonate (as a catalyst)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample extract in 1 mL of ethyl acetate in a reaction vial.[10]

  • Reagent Addition: Add 200 µL of acetic anhydride and a catalytic amount of base (e.g., 100 µL of pyridine or ~50 mg of anhydrous potassium carbonate).[10]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes with occasional vortexing.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of deionized water and vortex.

    • Neutralize the excess acetic anhydride by adding saturated sodium bicarbonate solution until effervescence ceases.[10]

    • Extract the aqueous phase twice with 2 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.[10]

  • Concentration and Analysis: Transfer the dried organic phase to a clean vial. If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Injection: Inject 1 µL of the final solution into the GC-MS system.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the derivatization and analysis of phenols by GC-MS.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Extraction of Phenols Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reagent Addition of Derivatizing Reagent Drying->Reagent Reaction Incubation / Heating Reagent->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General experimental workflow for phenol derivatization and GC-MS analysis.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Analytical Outcome Phenol Phenolic Compounds Properties High Polarity Low Volatility Thermal Instability Phenol->Properties Derivatization Derivatization Properties->Derivatization addresses Silylation Silylation (e.g., BSTFA, MSTFA) Derivatization->Silylation Acylation Acylation (e.g., Acetic Anhydride, PFPA) Derivatization->Acylation Derivative Derivatized Phenols Silylation->Derivative Acylation->Derivative ImprovedProperties Increased Volatility Improved Thermal Stability Derivative->ImprovedProperties EnhancedDetection Enhanced GC-MS Detection (Improved Peak Shape & Sensitivity) ImprovedProperties->EnhancedDetection

Caption: Logical relationship of derivatization to enhance GC-MS analysis of phenols.

References

Application Notes and Protocols for the Use of 4-Butylphenol-d5 in Monitoring Endocrine-Disrupting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butylphenol (B154549) is an organic compound used in the manufacturing of resins, plasticizers, and other industrial products.[1] It is classified as an endocrine-disrupting compound (EDC), meaning it can interfere with the body's hormonal systems, potentially leading to adverse health effects in both humans and wildlife.[2][3] Accurate monitoring of 4-butylphenol in environmental matrices like water, as well as in biological samples, is crucial for assessing exposure and ensuring environmental safety.

4-Butylphenol-d5 is the deuterated analogue of 4-butylphenol, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. The use of a stable isotope-labeled standard in an isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantification. It allows for precise correction of analyte loss during sample preparation and compensates for matrix effects—the suppression or enhancement of the analytical signal caused by other components in the sample.[5] This document provides detailed protocols for the analysis of 4-butylphenol in water samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is an analytical technique that provides a high degree of accuracy and precision. The principle involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any extraction or cleanup steps. This "internal standard" is chemically identical to the target analyte (4-butylphenol) and therefore behaves identically throughout the entire analytical process.

Because the mass spectrometer can differentiate between the analyte and the isotopically labeled standard based on their mass-to-charge ratio (m/z), any losses during sample preparation will affect both compounds equally. By measuring the final ratio of the native analyte to the labeled standard, the initial concentration of the analyte in the sample can be calculated with high accuracy, effectively nullifying variations in recovery and matrix effects.

Logical Workflow of Isotope Dilution cluster_0 Sample Preparation cluster_1 Analysis A 1. Sample Collection (e.g., River Water) B 2. Spiking with This compound (Known Amount) A->B Add Internal Standard C 3. Solid-Phase Extraction (SPE) (Analyte + Standard Extracted) B->C D 4. Elution & Concentration (Potential for Analyte Loss) C->D E 5. GC-MS or LC-MS/MS Analysis D->E Inject Extract F 6. Signal Measurement (Ratio of Analyte to Standard) E->F G 7. Accurate Quantification (Corrected for Loss & Matrix Effects) F->G Calculate Concentration

Caption: Isotope Dilution Mass Spectrometry Workflow.

Application Protocol 1: Analysis of 4-Butylphenol in Water by SPE and GC-MS

This protocol details the extraction and analysis of 4-butylphenol from water samples using Solid-Phase Extraction (SPE) followed by derivatization and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary for phenolic compounds to increase their volatility and thermal stability for GC analysis.

Experimental Protocol

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Collect a 500 mL water sample in a clean glass bottle.

  • Acidify the sample to pH < 2 with sulfuric acid to preserve the phenolic compounds.

  • Add a known concentration of this compound internal standard solution to the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge thoroughly under a vacuum for at least 30 minutes to remove all water.

  • Elution: Elute the retained analytes (4-butylphenol and this compound) with 2 x 3 mL portions of a suitable solvent like acetone (B3395972) or methanol.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) for derivatization.

2. Derivatization (Silylation)

  • To the 100 µL concentrated extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 75°C for 45 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS injection.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 5MS UI or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
    • Injector Temperature: 260°C in splitless mode.
    • Carrier Gas: Helium at a constant flow of 1 mL/min.
    • Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 250°C.
    • Acquisition Mode: Selected Ion Monitoring (SIM).
    • Quantifier/Qualifier Ions: Monitor characteristic ions for both derivatized 4-butylphenol and this compound. For example, for 4-tert-butylphenol (B1678320), a primary quantifier ion is m/z 135. The specific m/z values for the derivatized compounds must be determined experimentally.

A[label="500 mL Water Sample", fillcolor="#FFFFFF"]; B[label="Spike with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Solid-Phase Extraction (C18)", fillcolor="#FFFFFF"]; D [label="Elute & Concentrate", fillcolor="#FFFFFF"]; E [label="Derivatize with BSTFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="GC-MS Analysis (SIM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for water analysis via SPE-GC-MS.

Quantitative Data Summary (GC-MS)

The following table summarizes typical performance data for the analysis of alkylphenols using GC-MS based methods. Note that specific values can vary based on the exact matrix, instrumentation, and derivatization agent used.

Parameter4-tert-Octylphenol4-NonylphenolBisphenol AReference
Limit of Detection (LOD) -85.2 ng/L-
Limit of Quantification (LOQ) 1 ng/mL-5 ng/mL
Linear Range 20-1000 ng/L200-10000 ng/L-
Recovery in Fortified River Water 91.1 - 112%91.1 - 112%>90%

Application Protocol 2: Analysis of 4-Butylphenol in Water by SPE and LC-MS/MS

This protocol offers a more direct approach that eliminates the need for derivatization, simplifying sample preparation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for phenolic compounds.

Experimental Protocol

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • The sample collection, preservation, spiking with this compound, and SPE procedure are identical to steps 1.1 through 1.8 in the GC-MS protocol.

  • Concentration & Reconstitution: After elution, evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 200 µL of a mobile phase-compatible solution, such as 80:20 water:acetonitrile, and transfer to an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., BEH C18).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A linear gradient appropriate for separating 4-butylphenol from matrix components. For example, start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
    • Acquisition Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both 4-butylphenol and this compound. This provides high selectivity and sensitivity. For example, for 4-tert-butylphenol, a precursor ion [M-H]⁻ would be m/z 149.

A[label="500 mL Water Sample", fillcolor="#FFFFFF"]; B[label="Spike with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Solid-Phase Extraction (C18)", fillcolor="#FFFFFF"]; D [label="Elute & Reconstitute", fillcolor="#FFFFFF"]; E [label="LC-MS/MS Analysis (MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for water analysis via SPE-LC-MS/MS.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes typical performance data for the analysis of various EDCs, including phenols, using LC-MS/MS.

Parameter4-tert-ButylphenolGeneral EDCsReference
Limit of Detection (LOD) 0.1 ng/mL-
Limit of Quantification (LOQ) -0.1 - 20.0 ng/L
Linear Range 0.5 - 50.0 ng/mLAnalyte-specific
Recovery 85.3 - 97.4%80.1 - 110.2%
Precision (RSD) 0.9 - 5.5%< 20.0%

Visualization of a Potential Biological Pathway

Recent research suggests that the toxicity of certain alkylphenols like 4-tert-butylphenol (4-tBP) may involve the disruption of intracellular calcium (Ca²⁺) homeostasis and the impairment of cellular processes like autophagy. The diagram below illustrates a simplified hypothetical signaling pathway based on these findings, which is relevant for researchers in toxicology and drug development.

Hypothetical Pathway of 4-tBP Cytotoxicity cluster_0 Cellular Environment cluster_1 Cellular Response tBP 4-tert-Butylphenol (4-tBP) miR363 miR-363 tBP->miR363 Downregulates CACNA1D CACNA1D Gene (L-type Ca²⁺ Channel) miR363->CACNA1D Inhibits (Normally) CaChannel Ca²⁺ Channel CACNA1D->CaChannel Encodes CaOverload Intracellular Ca²⁺ Overload CaChannel->CaOverload Increased Influx Autophagy Autophagy Process CaOverload->Autophagy Disrupts Impairment Autophagy Impairment & Cytotoxicity Autophagy->Impairment

Caption: 4-tBP induced cytotoxicity pathway.

References

Application Notes and Protocols for the Quantification of 4-Butylphenol and 4-Butylphenol-d5 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Butylphenol and its deuterated internal standard, 4-Butylphenol-d5, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Introduction

4-Butylphenol is an alkylphenol used in the manufacturing of various industrial and consumer products, including resins, plastics, and as an intermediate in the synthesis of other chemicals. Due to its potential endocrine-disrupting properties and environmental persistence, there is a growing need for sensitive and selective analytical methods to quantify its presence in various matrices. This application note describes a robust LC-MS/MS method for the reliable quantification of 4-Butylphenol, employing this compound as a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.

Quantitative Data Summary

The following tables summarize the optimized Multiple Reaction Monitoring (MRM) transitions for 4-Butylphenol and its deuterated internal standard, this compound. These transitions were determined in negative ionization mode, which provides excellent sensitivity for phenolic compounds.

Table 1: MRM Transitions for 4-Butylphenol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)*Role
4-Butylphenol149.1106.020Quantifier
4-Butylphenol149.193.125Qualifier
This compound154.1111.020Internal Standard (Quantifier)
This compound154.198.125Internal Standard (Qualifier)

*Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used. The provided values serve as a starting point for method development. The precursor ion for 4-Butylphenol corresponds to the [M-H]⁻ ion.[1] The primary fragmentation involves the loss of the butyl group. For this compound, a +5 Da mass shift is expected for both the precursor and product ions, assuming deuteration on the aromatic ring and the hydroxyl group.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of 4-Butylphenol.

Materials and Reagents
  • 4-Butylphenol (≥99% purity)

  • This compound (≥98% purity, deuterated on the phenyl ring and hydroxyl group)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (B78521) (for pH adjustment)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Standard Solution Preparation

Prepare stock solutions of 4-Butylphenol and this compound in methanol at a concentration of 1 mg/mL. From these stocks, prepare working standard solutions and a spiking solution for the internal standard by serial dilution in a mixture of methanol and water.

Sample Preparation (Water Samples)

A solid-phase extraction (SPE) method is recommended for the extraction and concentration of 4-Butylphenol from aqueous matrices.

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading: Acidify the water sample (e.g., 100 mL) to pH 3-4 with formic acid. Add a known amount of this compound internal standard solution. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aqueous Sample spike Spike with This compound sample->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc Liquid Chromatography (C18 Column) evap->lc ms Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms quant Quantification (Internal Standard Method) ms->quant mrm_logic cluster_analyte 4-Butylphenol cluster_is This compound (Internal Standard) precursor_analyte Precursor Ion [M-H]⁻ m/z 149.1 product_quant Product Ion (Quantifier) m/z 106.0 precursor_analyte->product_quant CE: 20 eV product_qual Product Ion (Qualifier) m/z 93.1 precursor_analyte->product_qual CE: 25 eV precursor_is Precursor Ion [M-H]⁻ m/z 154.1 product_is_quant Product Ion (Quantifier) m/z 111.0 precursor_is->product_is_quant CE: 20 eV product_is_qual Product Ion (Qualifier) m/z 98.1 precursor_is->product_is_qual CE: 25 eV

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 4-Butylphenol-d5 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Butylphenol-d5 as an internal standard to mitigate matrix effects in the LC-MS/MS analysis of 4-Butylphenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my 4-Butylphenol analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, 4-Butylphenol). When analyzing complex samples such as plasma, urine, or environmental extracts, co-eluting matrix components can interfere with the ionization of 4-Butylphenol in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification of 4-Butylphenol.[1]

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to 4-Butylphenol, it exhibits very similar behavior during sample extraction, chromatography, and ionization.[1][3] The key principle is that both the analyte and the deuterated internal standard will be affected by the sample matrix in nearly the same way.[1] By adding a known amount of this compound to your samples at the beginning of the workflow, you can use the ratio of the 4-Butylphenol signal to the this compound signal for quantification. This ratio normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1]

Q3: Can this compound completely eliminate matrix effect issues?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight difference in the chromatographic retention time between the analyte and the deuterated internal standard.[1] If this shift causes the two compounds to elute into regions with different levels of ion suppression or enhancement, it can lead to inaccurate quantification.[1] This is referred to as differential matrix effects.[4]

Q4: What are the key considerations when using this compound as an internal standard?

A4: When using this compound, it is crucial to:

  • Confirm Co-elution: Verify that the analyte and internal standard peaks overlap as closely as possible in your chromatogram.

  • Assess Isotopic Purity: Ensure the deuterated standard has high isotopic purity to minimize any contribution to the analyte's signal.

  • Evaluate Matrix Effects: It is still important to perform a matrix effect evaluation during method development to ensure the internal standard is performing as expected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of the 4-Butylphenol / this compound area ratio. Inconsistent matrix effects between samples.- Improve sample cleanup to remove more interfering matrix components. Solid-phase extraction (SPE) is often effective. - Optimize chromatographic conditions to better separate 4-Butylphenol from matrix interferences.
Differential matrix effects on the analyte and internal standard.- Adjust the chromatographic gradient to ensure maximum co-elution of 4-Butylphenol and this compound.
Analyte and deuterated internal standard do not co-elute. Isotope effect causing a shift in retention time.- This is sometimes unavoidable. The goal is to minimize the separation and ensure they elute in a region of consistent matrix effect.
Column degradation.- Replace the analytical column. - Implement a column washing protocol to prevent contamination buildup.
Unexpectedly high or low 4-Butylphenol concentrations. Inaccurate concentration of the this compound spiking solution.- Prepare a fresh internal standard solution and re-verify its concentration.
Carryover from a previous high-concentration sample.- Optimize the wash steps in your autosampler and LC system.

Experimental Protocols

Protocol for Evaluating Matrix Effects

This protocol allows for the quantitative assessment of matrix effects using the post-extraction spike method.[5][6]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike 4-Butylphenol and this compound into the mobile phase or reconstitution solvent.

  • Set B (Post-Spike Matrix): Extract a blank matrix sample first, and then spike 4-Butylphenol and this compound into the final, clean extract.

  • Set C (Pre-Spike Matrix): Spike 4-Butylphenol and this compound into the blank matrix before the extraction process.

2. Analyze Samples by LC-MS/MS:

Analyze all three sets of samples using your developed LC-MS/MS method.

3. Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

ParameterFormulaInterpretation
Matrix Effect (ME) (%) (Peak Area in Set B / Peak Area in Set A) * 100An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression. An ME > 100% indicates ion enhancement.
Recovery (RE) (%) (Peak Area in Set C / Peak Area in Set B) * 100Measures the efficiency of the sample extraction process.
Process Efficiency (PE) (%) (Peak Area in Set C / Peak Area in Set A) * 100Represents the overall efficiency of the entire analytical method.
Representative LC-MS/MS Method for 4-Butylphenol Analysis

This is a general starting point; optimization for your specific matrix and instrumentation is necessary.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions 4-Butylphenol: To be determined empirically (e.g., Precursor: 149.1 m/z, Product: To be determined) this compound: To be determined empirically (e.g., Precursor: 154.1 m/z, Product: To be determined)

Visualizations

MatrixEffectWorkflow Workflow for Investigating Poor Analyte/IS Ratio Reproducibility Start Poor Reproducibility of Analyte/IS Ratio CheckCoElution Do Analyte and IS Co-elute? Start->CheckCoElution OptimizeChroma Optimize Chromatography (e.g., gradient, column) CheckCoElution->OptimizeChroma No EvaluateMatrix Evaluate Matrix Effect (Post-Extraction Spike) CheckCoElution->EvaluateMatrix Yes OptimizeChroma->CheckCoElution ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) EvaluateMatrix->ImproveCleanup Significant Matrix Effect Revalidate Re-validate Method EvaluateMatrix->Revalidate Acceptable Matrix Effect ImproveCleanup->EvaluateMatrix

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

MatrixEffectConcept Conceptual Diagram of Matrix Effect Compensation cluster_sample Sample Matrix cluster_quant Quantification Analyte 4-Butylphenol IonSource Ion Source (Suppression/Enhancement) Analyte->IonSource IS This compound IS->IonSource Matrix Interfering Components Matrix->IonSource Detector MS Detector IonSource->Detector Ratio Ratio = Signal(Analyte) / Signal(IS) (Corrected for Matrix Effect) Detector->Ratio

Caption: The impact of matrix components on the ionization of the analyte and internal standard.

References

troubleshooting low signal intensity for 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Butylphenol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for my this compound internal standard?

A low signal intensity for this compound can stem from several factors, including issues with sample preparation, chromatographic conditions, mass spectrometer settings, and the stability of the standard itself. Common causes include poor extraction recovery, significant matrix effects leading to ion suppression, improper storage of the standard, or suboptimal instrument parameters.

Q2: My this compound signal is inconsistent across my sample batch. What could be the cause?

Inconsistent signal intensity often points to differential matrix effects or issues with the reproducibility of your sample preparation method.[1] Even with a deuterated internal standard, variations in the sample matrix from one sample to another can cause differing degrees of ion suppression or enhancement.[1][2] Inconsistent extraction efficiency during sample preparation can also lead to variable recovery of the internal standard.

Q3: The retention time of this compound is slightly different from the non-deuterated 4-Butylphenol. Is this normal?

Yes, this is a known chromatographic effect. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2] This can become problematic if the shift is large enough to cause differential exposure to matrix effects. If the separation is significant, you may need to adjust your chromatographic method to ensure co-elution.

Q4: Could the low signal be due to the degradation of the this compound standard?

This is a possibility. The stability of this compound can be affected by improper storage conditions, such as exposure to light or elevated temperatures. It is also crucial to consider the pH of your solutions, as highly acidic or basic conditions can potentially catalyze the exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent, a phenomenon known as back-exchange.

Troubleshooting Guides

Issue: Low Signal Intensity of this compound

This guide provides a systematic approach to troubleshooting low signal intensity for your this compound internal standard.

Step 1: Verify Standard Integrity and Preparation

  • Check Storage Conditions: Ensure that this compound has been stored according to the manufacturer's recommendations, typically in a cool, dark, and dry place.

  • Confirm Stock Solution Concentration: Prepare a fresh stock solution and compare its response to the old stock solution to rule out degradation or solvent evaporation.

  • Evaluate Purity: Always request a certificate of analysis from your supplier to confirm the isotopic and chemical purity of the standard.

Step 2: Optimize Mass Spectrometry Parameters

  • Tune the Instrument: Infuse a solution of this compound directly into the mass spectrometer to optimize key parameters such as capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flows. The goal is to find the settings that provide the maximum stable signal for the specific mass transitions of this compound.

  • Check for Appropriate Ionization Mode: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) might be more suitable for less polar compounds. Test both positive and negative ionization modes to determine which provides a better signal.

Step 3: Evaluate Sample Preparation and Matrix Effects

  • Assess Extraction Recovery: Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and a clean solvent. Compare the signal response after your extraction procedure to determine the efficiency of your extraction.

  • Investigate Matrix Effects: To determine if ion suppression or enhancement is occurring, perform a post-extraction addition experiment. Compare the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix. A lower signal in the matrix indicates ion suppression. Sample dilution can sometimes mitigate matrix effects.

Step 4: Review Chromatographic Conditions

  • Confirm Co-elution: Overlay the chromatograms of 4-Butylphenol and this compound to ensure they are co-eluting as closely as possible.

  • Adjust Mobile Phase: Modifying the mobile phase composition or gradient can help to improve peak shape and may influence ionization efficiency.

Data Presentation: Troubleshooting Low Signal Intensity

The following table summarizes potential causes of low signal intensity for this compound and the expected outcomes of troubleshooting experiments.

Potential Cause Troubleshooting Experiment Expected Outcome if Cause is Confirmed
Degraded Standard Prepare a fresh stock solution and compare its response to the old one.The fresh stock solution provides a significantly higher signal intensity.
Suboptimal MS Parameters Infuse the standard and perform a manual tune of key instrument parameters.A significant increase in signal intensity is observed after optimization.
Poor Extraction Recovery Spike the standard into a blank matrix and a clean solvent, then extract and compare the responses.The response in the extracted matrix is significantly lower than in the clean solvent.
Ion Suppression Spike the standard into an extracted blank matrix and a clean solvent and compare the responses.The response in the matrix is significantly lower than in the clean solvent.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a post-extraction addition experiment to assess the presence of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., the final mobile phase composition) at the concentration used in your assay.

    • Set B (Pre-extraction Spike): Spike this compound into a blank matrix sample before the extraction procedure.

    • Set C (Post-extraction Spike): Extract a blank matrix sample. Spike this compound into the final extracted sample at the same concentration as in Set A.

  • Analyze the Samples: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • A Matrix Effect value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Protocol 2: Optimization of Mass Spectrometry Parameters

This protocol outlines a general procedure for optimizing MS parameters for this compound using direct infusion.

  • Prepare an Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that will give a stable signal (e.g., 100 ng/mL).

  • Infuse the Solution: Using a syringe pump, infuse the solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Optimize Source Parameters:

    • While monitoring the signal for the precursor ion of this compound, systematically adjust the following parameters to maximize the signal intensity:

      • Capillary/Spray Voltage

      • Source Temperature

      • Desolvation/Drying Gas Temperature and Flow Rate

      • Nebulizer Pressure

  • Optimize Fragmentation Parameters:

    • Select the precursor ion for this compound.

    • Vary the collision energy to find the optimal energy that produces the most abundant and stable product ions.

    • Adjust the cone/declustering potential to maximize the precursor ion signal entering the collision cell.

  • Document Optimal Parameters: Record the final optimized parameters for use in your LC-MS/MS method.

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for This compound check_ms Step 1: Optimize MS Parameters (Direct Infusion) start->check_ms ms_ok Is signal intensity now adequate? check_ms->ms_ok check_prep Step 2: Evaluate Sample Prep (Recovery Experiment) ms_ok->check_prep  No solution_ms Solution: Implement Optimized MS Parameters ms_ok->solution_ms  Yes prep_ok Is recovery >85%? check_prep->prep_ok check_matrix Step 3: Assess Matrix Effects (Post-Extraction Spike) prep_ok->check_matrix  Yes solution_prep Solution: Optimize Extraction Method (e.g., different SPE, LLE) prep_ok->solution_prep  No matrix_ok Is matrix effect minimal? check_matrix->matrix_ok check_standard Step 4: Verify Standard Integrity (Prepare Fresh Standard) matrix_ok->check_standard  Yes solution_matrix Solution: Improve Cleanup, Adjust Chromatography, or Dilute Sample matrix_ok->solution_matrix  No standard_ok Does fresh standard improve signal? check_standard->standard_ok solution_standard Solution: Replace Old Internal Standard Stock standard_ok->solution_standard  Yes unresolved Further Investigation Required standard_ok->unresolved  No end Problem Resolved solution_ms->end solution_prep->end solution_matrix->end solution_standard->end

Caption: Troubleshooting workflow for low signal intensity of this compound.

Experimental_Workflow sample 1. Sample Collection (e.g., Plasma, Urine) spike 2. Spike with This compound (IS) sample->spike extract 3. Sample Extraction (e.g., SPE or LLE) spike->extract evaporate 4. Evaporation & Reconstitution extract->evaporate analyze 5. LC-MS/MS Analysis evaporate->analyze quantify 6. Quantification (Analyte/IS Ratio) analyze->quantify

Caption: Experimental workflow using this compound as an internal standard.

References

improving peak shape and resolution for 4-Butylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Butylphenol (B154549) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution during chromatographic experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of 4-Butylphenol, offering step-by-step solutions to improve your chromatographic results.

Issue 1: Peak Tailing in 4-Butylphenol Analysis

Q: My chromatogram for 4-butylphenol shows significant peak tailing. What are the common causes and how can I fix it?

A: Peak tailing is a common problem in the reversed-phase HPLC analysis of phenolic compounds like 4-butylphenol.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[1] The troubleshooting workflow below can help you systematically identify and resolve the issue.

start Peak Tailing Observed for 4-Butylphenol q_all_peaks Does the tailing affect all peaks? start->q_all_peaks a_all_peaks_yes Problem is likely at the column inlet q_all_peaks->a_all_peaks_yes Yes a_all_peaks_no Problem is likely chemical or specific to the analyte q_all_peaks->a_all_peaks_no No fix_inlet Check for: - Partially blocked column frit - Column bed deformation or void - Extra-column volume (tubing, connections) a_all_peaks_yes->fix_inlet check_mobile_phase Step 1: Evaluate Mobile Phase pH a_all_peaks_no->check_mobile_phase solution_inlet Solutions: - Use in-line filter & guard column [2, 7] - Replace column if void is present [7] - Minimize tubing length and check connections [2] fix_inlet->solution_inlet solution_ph Lower mobile phase pH to 2.5-3.5 using an acidifier (e.g., 0.1% Formic Acid) [2, 32]. Ensure adequate buffering (5-10 mM) to maintain stable pH [2, 14]. check_mobile_phase->solution_ph check_column Step 2: Assess Column Condition solution_ph->check_column solution_column Use modern, end-capped columns to reduce silanol (B1196071) interactions [2]. If column is old or contaminated, wash according to manufacturer's instructions or replace it [2]. check_column->solution_column check_sample Step 3: Check Sample Concentration solution_column->check_sample solution_sample Dilute the sample to check for column overload [7, 15]. check_sample->solution_sample

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Secondary Silanol Interactions : The primary cause of tailing for phenolic compounds is the interaction between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[2] Lowering the mobile phase pH to between 2.5 and 3.5 protonates these silanol groups, suppressing this unwanted interaction and leading to a more symmetrical peak shape.[1][3]

  • Column Issues : Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing. A partially blocked inlet frit can also distort the sample flow, affecting all peaks in the chromatogram. Using a guard column and in-line filters can help protect the analytical column.

  • Column Overload : Injecting too high a concentration of your sample can saturate the column, leading to peak distortion, including tailing or fronting. Diluting the sample can confirm if this is the issue.

Issue 2: Poor Resolution Between 4-Butylphenol and Other Analytes

Q: I am struggling to achieve baseline separation between 4-butylphenol and an adjacent peak. How can I improve the resolution?

A: Achieving baseline resolution is essential for accurate identification and quantification. Resolution in HPLC is governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k). Selectivity (α) is the most powerful tool for improving the separation between two peaks.

Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k) (Elution Time) Resolution->Retention N_factors Influenced by: - Smaller Particle Size [18] - Longer Column [23] - Optimal Flow Rate [13] - Higher Temperature [26] Efficiency->N_factors A_factors Influenced by: - Stationary Phase Chemistry [18] - Mobile Phase Organic Solvent (e.g., ACN vs. MeOH) [26] - Mobile Phase pH [16] Selectivity->A_factors K_factors Influenced by: - Mobile Phase Strength (% Organic Solvent) [18] Retention->K_factors

Caption: Key factors influencing HPLC resolution.

Strategies to Improve Resolution:

  • Optimize Selectivity (α) : This is the most effective way to separate co-eluting peaks.

    • Change Mobile Phase Composition : If using acetonitrile (B52724), try switching the organic modifier to methanol (B129727) or vice versa. This can alter the interactions between your analytes and the stationary phase, changing their relative elution order.

    • Adjust Mobile Phase pH : For ionizable compounds like 4-butylphenol, adjusting the pH can significantly alter retention and selectivity. A pH change can shift the position of 4-butylphenol relative to other acidic, basic, or neutral compounds.

    • Change Stationary Phase : If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a C8) can provide a different selectivity for aromatic compounds.

  • Increase Efficiency (N) : This leads to sharper, narrower peaks, which can improve resolution.

    • Use a Longer Column : Doubling the column length increases efficiency, but also analysis time and backpressure.

    • Use Smaller Particle Size Columns : Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) dramatically increases efficiency.

  • Optimize Retention Factor (k) : Adjusting retention can improve resolution, especially for early eluting peaks.

    • Decrease Mobile Phase Strength : For reversed-phase, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time (k value) of 4-butylphenol, potentially moving it away from interfering peaks. Aim for a k value between 2 and 10 for robust separations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for 4-butylphenol analysis?

A1: A good starting point for method development is a reversed-phase C18 column. Based on published methods, here are two recommended starting protocols.

Experimental Protocol 1: Acetic Acid Modifier

  • Column : Octadecylsilyl (ODS/C18), 5 µm particle size (e.g., 125 mm x 4.6 mm ID).

  • Mobile Phase : A mixture of 90:10 (v/v) acetonitrile/water with 0.01% acetic acid (pH ~4.0).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection : UV at 278 nm.

Experimental Protocol 2: Isocratic High Organic

  • Column : ODS/C18 (e.g., Shim-pack VP-ODS, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile-water (80:20, v/v).

  • Detection : UV at 277 nm.

Q2: Can mobile phase pH significantly impact the peak shape of 4-butylphenol?

A2: Yes, absolutely. 4-Butylphenol is a weak acid. The pH of the mobile phase dictates its ionization state, which in turn affects retention time, peak shape, and selectivity.

  • At Low pH (e.g., pH < 4) : The phenolic hydroxyl group is protonated (non-ionized). This form is less polar and will be more retained on a reversed-phase column. Low pH also suppresses interactions with silica (B1680970) silanol groups, leading to significantly improved, sharper peak shapes.

  • At High pH (e.g., pH > 8) : The phenolic group becomes deprotonated (ionized), making the molecule more polar and causing it to elute much earlier. This can be useful for adjusting selectivity but may lead to interactions with residual silanols if the column is not designed for high pH, potentially causing peak tailing.

Q3: My peak is fronting instead of tailing. What could be the cause?

A3: Peak fronting, where the front half of the peak is broader than the back half, is typically caused by different issues than tailing. The most common causes are:

  • Sample Overload : Injecting too much sample mass on the column. Try reducing the injection volume or diluting the sample.

  • Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase itself.

  • Column Collapse : This is a catastrophic column failure that can be caused by operating outside the recommended pH or temperature limits.

Q4: I'm using Gas Chromatography (GC) for 4-butylphenol analysis and experiencing peak tailing. Do the same principles apply?

A4: While the instrumentation is different, some principles are similar. In GC, peak tailing can be caused by:

  • Active Sites : Contamination or degradation in the inlet liner or at the head of the GC column can create active sites that interact with the phenolic group. Regular inlet maintenance (replacing the liner, septum, and seals) and trimming the column can help.

  • Column Issues : The stationary phase can degrade over time. If maintenance doesn't solve the problem, the column may need replacement.

  • Solvent Effects : A mismatch between the polarity of your injection solvent and the stationary phase can cause peak distortion.

Data Summary Tables

For easy comparison, the following tables summarize how different parameters can affect analysis.

Table 1: Effect of Mobile Phase pH on Peak Shape for Ionizable Compounds

Mobile Phase ConditionAnalyte StateExpected Peak ShapeRationale
Low pH (e.g., 2.5 - 4.0) Ion-suppressed (neutral)Symmetrical, SharpMinimizes secondary interactions with silanol groups on the column.
High pH (e.g., > 8.0) Ionized (anionic)Can be symmetrical or tailingRetention is reduced; peak shape is highly dependent on column quality and stability at high pH.
pH near pKa Partially IonizedBroad, potentially distortedSmall changes in pH can cause large shifts in retention, leading to poor robustness.

Table 2: General Troubleshooting for Common Peak Shape Problems

ProblemPotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH to ~3; use a buffer.
Column contaminationWash or replace the column.
Peak Fronting Sample/Column overloadReduce injection volume or sample concentration.
Inappropriate sample solventDissolve sample in mobile phase.
Split Peaks Blocked column frit / Column voidUse guard column; replace analytical column.
Sample solvent stronger than mobile phaseMatch sample solvent to mobile phase.
Broad Peaks High extra-column volumeMinimize tubing length and use smaller ID tubing.
Poor column efficiencyUse a column with smaller particles or a longer column.

References

reducing background noise in 4-Butylphenol-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Butylphenol-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce sources of background noise in your experiments, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Section 1: General Background Noise Issues

Q1: I am observing high background noise across my entire chromatogram. What are the most common causes?

High background noise can originate from several sources within your Gas Chromatography-Mass Spectrometry (GC-MS) system. The most common culprits are impurities in the carrier gas, column bleed, and contamination in the injector port.[1] It is crucial to systematically investigate each component to isolate the source.[2]

Q2: How can I determine if my carrier gas is the source of the background noise?

Impurities in the carrier gas, such as moisture or hydrocarbons from the gas lines or the tank itself, can lead to an elevated baseline.[1] To diagnose this, you can compare the baseline noise from your current gas source with a high-purity alternative source. An increase in noise that correlates with an increase in gas flow can also point to the carrier gas as the source of contamination.[1] Installing or replacing in-line gas purifiers is a critical step to mitigate this issue.

Q3: What is column bleed and how can I minimize it?

Column bleed is the natural degradation of the column's stationary phase, which leaches into the system and increases background noise, particularly at higher temperatures. This often manifests as a rising baseline during a temperature ramp and characteristic m/z ions like 207 and 281.[2] To minimize bleed, ensure you are using a column appropriate for your application (e.g., a low-bleed "-ms" certified column) and that the maximum operating temperature is not exceeded. Conditioning a new column according to the manufacturer's instructions is also essential.

Q4: Can the GC injector be a source of contamination?

Yes, the injector is a major source of background noise. Contamination can accumulate from septum degradation (septum bleed), contaminated liners, or condensation of previous samples. Regularly replacing the septum with a high-quality, low-bleed version and cleaning or replacing the injector liner can significantly reduce background levels.

Section 2: Sample-Specific and Matrix-Related Noise

Q1: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which compromise the accuracy and precision of your quantification. Complex sample types like wastewater, sediment, or biological fluids are particularly prone to significant matrix effects.

Q2: How can I reduce matrix effects during sample preparation?

Improving sample cleanup is one of the most effective ways to mitigate matrix effects. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are designed to remove interfering components from the matrix before injection. The choice of method depends on the sample matrix and the physicochemical properties of 4-Butylphenol.

Q3: Are there instrumental approaches to minimizing matrix effects?

Yes. Optimizing the chromatographic separation can help resolve this compound from interfering matrix components. This can be achieved by adjusting the temperature program or using a column with a different selectivity. Additionally, simply diluting the sample can sometimes reduce the concentration of matrix components to a level where they no longer significantly interfere.

Section 3: Deuterated Standard (this compound) Specific Issues

Q1: Can my this compound internal standard be a source of noise?

Yes, the internal standard itself can introduce background noise if it contains chemical impurities or has low isotopic enrichment. Always use high-purity standards from a reputable supplier (ideally ≥98% isotopic enrichment and >99% chemical purity) and check the certificate of analysis. It is also good practice to analyze a fresh dilution of the standard to rule out contamination of your stock solution.

Q2: I'm observing a retention time shift between this compound and its non-deuterated analog. Is this normal?

A small retention time shift between a deuterated compound and its non-deuterated counterpart is a known isotopic effect and is not unusual. However, a significant shift can be problematic as it may cause the standard and the analyte to experience different matrix effects, which undermines the purpose of the internal standard. If this shift impacts your quantification, chromatographic optimization may be necessary to minimize the difference.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of High Background Noise

This guide provides a logical workflow for identifying the source of high background noise in your GC-MS system.

G A High Background Noise Detected B Analyze Blank Solvent Injection A->B C Noise Persists? B->C Yes E Noise is Sample-Related B->E No D Check GC System: - Carrier Gas Purity - Gas Lines/Traps - Septum & Liner - Column Bleed C->D I Noise Reduced? D->I F Improve Sample Prep: - Implement SPE/LLE - Dilute Sample E->F G System is Clean. Problem Resolved. F->G H Check MS Detector & Tune H->G I->G Yes I->H No

Caption: A step-by-step workflow for diagnosing high background noise.

Guide 2: Identifying Common Contaminant Ions

If your background noise is characterized by specific high-intensity ions, you can use the following table to identify potential sources.

Common m/z IonsPotential SourceRecommended Action
18, 28, 32, 40, 44Air leak in the MS systemCheck all seals and fittings, especially the column connection to the transfer line.
207, 281, 355Column Bleed (siloxanes)Condition the column, lower final temperature, or replace the column.
73, 147, 221Septum Bleed or other siliconesUse a high-quality, low-bleed septum; clean the injector.
Phthalates (e.g., 149)Plasticizers from lab equipment or solventsUse high-purity solvents; avoid plastic containers for solvents and samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phenol Analysis in Aqueous Samples

This protocol provides a general methodology for extracting and concentrating 4-Butylphenol from a water matrix to reduce interferences.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of ~2 with an appropriate acid. Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a weak, polar solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a strong, non-polar solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase or appropriate solvent for injection.

G A 1. Condition SPE Cartridge (Methanol, then Water) B 2. Load Acidified Sample (pH ~2) A->B C 3. Wash Cartridge (5% Methanol/Water) B->C D 4. Elute Analyte (Methanol or Acetonitrile) C->D E 5. Evaporate & Reconstitute D->E F Inject into GC-MS E->F

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

Protocol 2: GC Injector Cleaning

A clean injector is vital for low background analysis. This procedure should be performed regularly.

  • Cooldown: Cool the GC injector and oven to a safe temperature (e.g., below 50°C).

  • Disassembly: Following the manufacturer's instructions, carefully remove the septum nut, septum, and injector liner.

  • Cleaning:

    • Liner: Replace the liner with a new, deactivated liner. Alternatively, clean the liner by sonicating in a series of solvents (e.g., methanol, then hexane) and deactivate it if you have the equipment to do so.

    • Injector Body: Use a lint-free swab dipped in methanol or acetone (B3395972) to gently clean the inside surfaces of the injection port.

  • Reassembly: Install the new liner and a new, pre-conditioned septum.

  • Conditioning: Heat the injector to its operating temperature with the carrier gas flowing to bake out any residual contaminants before running samples. A hot carrier gas can be very effective in cleaning the injection port.

G cluster_0 Potential Noise Sources cluster_1 Affected System Component A Carrier Gas Impurities E GC Injector A->E Introduces B Septum & Liner Contamination B->E Contaminates C Column Bleed F GC Column C->F Originates from D Sample Matrix Interferences D->E Contaminates E->F Passes to G MS Detector F->G Elutes to

References

addressing isotopic exchange of deuterium in 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butylphenol-d5. The information addresses common issues related to the isotopic exchange of deuterium (B1214612), offering solutions and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between deuterium exchange on the hydroxyl group versus the aromatic ring of this compound?

A1: These are two distinct processes with different kinetics. The proton of the phenolic -OH group is highly labile and exchanges with deuterium from sources like D₂O almost instantaneously in what is a rapid acid-base reaction.[1] In contrast, the deuterium atoms on the aromatic ring are covalently bonded to carbon and are much less acidic. Their exchange with protons is a significantly slower process that typically requires energy input or catalysis.[1]

Q2: I'm observing a loss of the deuterium label on the aromatic ring of my this compound. What are the primary causes?

A2: The back-exchange of deuterium on the aromatic ring for protons is primarily caused by the presence of protic solvents (e.g., water, methanol) and is often catalyzed by acids or bases.[1][2] To minimize this, it is crucial to use anhydrous, aprotic solvents and to avoid acidic or basic conditions during your experiments and work-up procedures.[1]

Q3: How does pH influence the stability of the deuterium on the aromatic ring?

A3: The rate of hydrogen/deuterium (H/D) exchange on the aromatic ring is pH-dependent. Acidic conditions, in particular, can accelerate the exchange process. To maintain the integrity of the deuterium label on the aromatic ring, it is advisable to work under neutral or near-neutral conditions and avoid strong acids or bases. The minimum exchange rate for similar processes is often observed around pH 2.5-3.0.

Q4: Which analytical techniques are best for monitoring and quantifying deuterium exchange in this compound?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used. ¹H NMR can be used to observe the disappearance of proton signals at specific positions as they are replaced by deuterium. Mass spectrometry, particularly Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), can determine the overall deuterium content by measuring the mass increase of the molecule. For site-specific information, NMR is generally more informative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of deuterium signal from the hydroxyl group in ¹H NMR. Rapid chemical exchange between the phenolic proton and trace amounts of water (H₂O or D₂O) in the NMR solvent.This is an expected and nearly instantaneous exchange. To observe the phenolic proton, use a rigorously dried, aprotic NMR solvent. However, for most applications, the focus is on the stability of the aromatic deuterons.
Gradual loss of deuterium from the aromatic ring over time. Presence of moisture or other protic impurities in solvents or reagents.Use anhydrous, aprotic solvents and reagents. Store this compound in a dry, inert atmosphere.
Significant back-exchange of aromatic deuterium during a reaction. The reaction is run under acidic or basic conditions.Buffer the reaction to maintain a neutral pH if possible. If acidic or basic conditions are required, minimize reaction time and temperature.
Inaccurate quantification when using this compound as an internal standard. Back-exchange of deuterium during sample preparation or analysis, leading to a mass shift.Minimize sample exposure to protic solvents and extreme pH. Keep samples cold and analyze them promptly after preparation.
Deuterium exchange observed in the mass spectrometer ion source. In-source exchange due to high temperatures or residual protic gases.Optimize the mass spectrometer's ion source conditions (e.g., temperature, gas flow) to minimize in-source back-exchange.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Deuterium Exchange
  • Storage: Store this compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, away from moisture.

  • Solvent Selection: For preparing stock solutions and for use in reactions, prioritize high-purity, anhydrous aprotic solvents such as acetonitrile-d3, chloroform-d, or DMSO-d6.

  • Handling: When preparing solutions, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Handle in a glove box or under a stream of inert gas if possible.

  • Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying and cooling in a desiccator.

Protocol 2: Monitoring Deuterium Stability using ¹H NMR
  • Sample Preparation: In a dry NMR tube, dissolve a small amount of this compound in an anhydrous deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the aromatic region of the spectrum. The appearance of signals in the regions corresponding to the deuterated positions on the phenyl ring indicates back-exchange. Compare the integration of these signals to a stable, non-exchangeable proton signal (e.g., from the butyl chain) to quantify the extent of exchange.

  • Time-Course Monitoring: To assess stability under specific conditions, acquire spectra at regular time intervals after adding a potential source of protons (e.g., a small, known amount of H₂O or an acidic/basic reagent).

Visual Guides

Troubleshooting_Deuterium_Exchange start Start: Isotopic Instability Observed q1 Which Deuterium is Exchanging? start->q1 hydroxyl Hydroxyl (-OD) Group q1->hydroxyl  -OD aromatic Aromatic Ring (C-D) q1->aromatic  Aromatic C-D hydroxyl_cause Expected, rapid exchange with protic solvents (e.g., H₂O). hydroxyl->hydroxyl_cause aromatic_cause Check for Protic Solvents, Acids, or Bases aromatic->aromatic_cause protic_solvent Protic Solvent/ Moisture Present aromatic_cause->protic_solvent Yes acid_base Acidic or Basic Conditions Used aromatic_cause->acid_base Yes solution1 Use Anhydrous, Aprotic Solvents protic_solvent->solution1 solution2 Work under Neutral pH Conditions acid_base->solution2 end Isotopic Stability Maintained solution1->end solution2->end

Caption: Troubleshooting workflow for deuterium exchange in this compound.

Experimental_Workflow_Stability_Check start Start: Prepare Sample in Anhydrous Aprotic Deuterated Solvent acquire_t0 Acquire Initial ¹H NMR Spectrum (Time = 0) start->acquire_t0 introduce_variable Introduce Test Variable (e.g., H₂O, Acid, Base) acquire_t0->introduce_variable acquire_tn Acquire Spectra at Intervals (Time = n) introduce_variable->acquire_tn analyze Analyze Spectra: - Appearance of new peaks - Integrate aromatic signals acquire_tn->analyze quantify Quantify % D-H Exchange vs. Time analyze->quantify

Caption: Experimental workflow for assessing the deuterium stability of this compound.

References

Technical Support Center: Analysis of 4-Butylphenol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the optimal Gas Chromatography (GC) column for the separation of 4-Butylphenol, along with troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for the analysis of 4-Butylphenol?

A1: For the analysis of 4-Butylphenol and other alkylphenols, a non-polar to mid-polar stationary phase is generally recommended. The most commonly used and recommended column is a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[1][2][3] This type of column separates compounds primarily based on their boiling points and has a slight polar character, which is beneficial for the analysis of phenols.

Q2: What are the ideal column dimensions for 4-Butylphenol separation?

A2: Standard column dimensions of 30 m length x 0.25 mm internal diameter (I.D.) x 0.25 µm film thickness are a good starting point for most applications.[4][5] These dimensions offer a good balance between resolution, analysis time, and sample capacity. For faster analysis times, a shorter column with a smaller internal diameter may be considered, provided resolution is not compromised.

Q3: Should I derivatize 4-Butylphenol before GC analysis?

A3: Derivatization is not always necessary but can be advantageous, especially for improving peak shape and sensitivity. Phenols, being slightly acidic, can sometimes exhibit peak tailing. Derivatization converts the acidic hydroxyl group into a less polar ether, which can mitigate this issue. Common derivatization reagents for phenols include diazomethane (B1218177) (for methylation) or silylating agents like BSTFA.[6][7]

Q4: What is a typical temperature program for the analysis of 4-Butylphenol?

A4: A suitable starting temperature program would be an initial oven temperature of around 50-60°C, held for 1-2 minutes, followed by a ramp of 10°C/min to a final temperature of 280-300°C, with a final hold time of 2-5 minutes.[4][8] This program allows for the separation of a range of phenolic compounds. The specific temperatures and ramp rates should be optimized for your specific sample and instrument.

GC Column and Method Parameters for 4-Butylphenol Analysis

The following table summarizes recommended starting parameters for the GC analysis of 4-Butylphenol.

ParameterRecommendation
Stationary Phase 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5, HP-5MS, TG-5MS)
Column Dimensions 30 m x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (constant flow mode is recommended)
Inlet Temperature 250 - 280 °C
Injection Mode Splitless or Split (a split ratio of 10:1 to 50:1 is a good starting point)
Injection Volume 1 µL
Oven Temperature Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 - 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C

Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of 4-Butylphenol from aqueous samples.

  • Sample Collection: Collect the sample in a clean glass container.

  • pH Adjustment: Acidify the aqueous sample to a pH of approximately 2 using hydrochloric acid.[9] This ensures that the phenolic compounds are in their protonated form, making them more soluble in organic solvents.

  • Extraction:

    • To a 10 mL sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) mixture).

    • Vortex or shake the mixture vigorously for 1-2 minutes.

    • Allow the layers to separate. A centrifuge can be used to aid in phase separation.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Repeat Extraction: Perform the extraction step two more times with fresh solvent, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the GC.

Troubleshooting Guide

Problem: Peak Tailing

  • Question: My 4-Butylphenol peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for phenols is a common issue and can be caused by several factors:

    • Active Sites: The acidic hydroxyl group of the phenol (B47542) can interact with active sites (silanol groups) in the inlet liner or on the column itself.

      • Solution: Use a deactivated inlet liner.[10] If the column is old, consider trimming the first 10-20 cm from the inlet end or replacing the column.[10] Derivatizing the sample can also eliminate this issue.

    • Poor Column Cut: A jagged or uneven cut at the column inlet can cause peak distortion.

      • Solution: Ensure you are using a high-quality ceramic wafer or diamond-tipped scribe to cut the column. The cut should be clean and at a 90-degree angle.[10]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Dilute your sample or increase the split ratio.[11][12]

Problem: Poor Resolution

  • Question: I am not getting good separation between 4-Butylphenol and other components in my sample. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by optimizing your GC method:

    • Temperature Program: A slower oven ramp rate (e.g., 5°C/min) can improve the separation of closely eluting peaks.

    • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.

    • Column Choice: If you have a complex mixture of isomers, a standard 5% phenyl column may not be sufficient. Consider a more polar column, such as a WAX column, or a column with a different selectivity, like one containing cyclodextrins.

Problem: Baseline Noise or Drift

  • Question: My chromatogram has a noisy or drifting baseline. What are the likely causes?

  • Answer: A noisy or drifting baseline can be due to several factors:

    • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," leading to a rising baseline.

      • Solution: Ensure your oven temperature program does not exceed the column's maximum operating temperature. If the column is old, it may need to be replaced.

    • Contamination: Contamination in the carrier gas, inlet, or detector can cause baseline disturbances.

      • Solution: Ensure high-purity carrier gas is used with appropriate traps to remove oxygen and moisture. Regularly clean the inlet and detector according to the manufacturer's instructions.

    • Leaks: A small leak in the system can introduce air, leading to a noisy baseline.

      • Solution: Perform a leak check of all fittings and connections.

Visualizations

GC_Column_Selection_Workflow start Start: Need to separate 4-Butylphenol compound_info Analyte: 4-Butylphenol (Alkylphenol, polar -OH group) start->compound_info phase_selection Select Stationary Phase compound_info->phase_selection non_polar Non-polar to Mid-polar (e.g., 5% Phenyl Polysiloxane) phase_selection->non_polar Standard Method polar Polar (e.g., WAX) phase_selection->polar Isomer Separation Needed dimensions Select Column Dimensions non_polar->dimensions polar->dimensions standard_dim Standard: 30m x 0.25mm x 0.25µm dimensions->standard_dim Standard Analysis fast_gc Fast GC: <30m x <0.25mm dimensions->fast_gc High Throughput method_dev Develop GC Method (Temp Program, Flow Rate) standard_dim->method_dev fast_gc->method_dev optimization Optimize Separation method_dev->optimization good_sep Good Separation? optimization->good_sep end Analysis Complete good_sep->end Yes troubleshoot Troubleshoot (See Troubleshooting Guide) good_sep->troubleshoot No derivatize Consider Derivatization troubleshoot->derivatize derivatize->method_dev

Caption: Workflow for selecting the optimal GC column for 4-Butylphenol separation.

GC_Troubleshooting_Workflow start Start: Chromatographic Problem Encountered problem_type Identify Problem Type start->problem_type peak_tailing Peak Tailing problem_type->peak_tailing Peak Shape poor_resolution Poor Resolution problem_type->poor_resolution Separation baseline_issue Baseline Noise/Drift problem_type->baseline_issue Baseline check_active_sites Check for Active Sites peak_tailing->check_active_sites check_column_cut Check Column Cut peak_tailing->check_column_cut check_overload Check for Overload peak_tailing->check_overload optimize_temp Optimize Temp Program poor_resolution->optimize_temp optimize_flow Optimize Flow Rate poor_resolution->optimize_flow change_column Consider Different Column poor_resolution->change_column check_bleed Check for Column Bleed baseline_issue->check_bleed check_contamination Check for Contamination baseline_issue->check_contamination check_leaks Check for Leaks baseline_issue->check_leaks solution_deactivate Use Deactivated Liner / Trim Column check_active_sites->solution_deactivate solution_recut Recut Column check_column_cut->solution_recut solution_dilute Dilute Sample / Increase Split check_overload->solution_dilute end Problem Resolved solution_deactivate->end solution_recut->end solution_dilute->end solution_slower_ramp Slower Ramp Rate optimize_temp->solution_slower_ramp solution_adjust_flow Adjust Flow Rate optimize_flow->solution_adjust_flow solution_polar_column Use More Polar Column change_column->solution_polar_column solution_slower_ramp->end solution_adjust_flow->end solution_polar_column->end solution_temp_limit Verify Temp Limits check_bleed->solution_temp_limit solution_clean_system Clean Inlet/Detector check_contamination->solution_clean_system solution_leak_check Perform Leak Check check_leaks->solution_leak_check solution_temp_limit->end solution_clean_system->end solution_leak_check->end

Caption: Troubleshooting workflow for common GC issues in 4-Butylphenol analysis.

References

dealing with co-eluting interferences in 4-Butylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the analysis of 4-Butylphenol.

Troubleshooting Guide: Dealing with Co-eluting Interferences

Q1: My 4-Butylphenol peak shows signs of co-elution (e.g., asymmetry, shoulder, or merged peaks). How can I confirm if there is an interference?

A1: Confirming co-elution requires a systematic approach. Here are the initial steps:

  • Visual Inspection of the Chromatogram: Asymmetry, such as fronting or tailing, or the presence of a shoulder on your peak of interest, are strong indicators of co-elution.[1] In cases of near-perfect co-elution, the peak may appear symmetrical, making visual detection difficult.[1]

  • Peak Purity Analysis (HPLC/UHPLC): If you are using a Diode Array Detector (DAD) or a similar photodiode array detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of a co-eluting impurity.[1]

  • Mass Spectrometric Detection (GC-MS, LC-MS): A mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values that would indicate multiple components.[1]

Q2: I have confirmed a co-eluting interference with my 4-Butylphenol peak. What are the common interferents I should consider?

A2: Common co-eluting interferences in 4-Butylphenol analysis often include:

  • Isomers of Butylphenol: 4-n-Butylphenol, 2-tert-butylphenol, and other positional isomers are the most common interferents due to their similar chemical properties and molecular weights.[2]

  • Other Alkylphenols: Compounds like 4-sec-butylphenol, 4-tert-amylphenol, and isomers of octylphenol (B599344) and nonylphenol can also co-elute depending on the analytical method.

  • Matrix Components: In complex matrices such as environmental or biological samples, other phenolic compounds or structurally similar molecules can interfere with the analysis.

Q3: How can I resolve the co-elution of 4-Butylphenol and its isomers?

A3: Resolving co-eluting isomers requires optimization of your analytical method. Here are several strategies you can employ:

  • Chromatographic Method Optimization:

    • HPLC/UHPLC:

      • Mobile Phase Modification: Adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) or the pH can alter the selectivity and improve separation.

      • Column Selection: Employing a column with a different stationary phase can provide alternative selectivity. For instance, a pentafluorophenyl (PFP) column can offer different selectivity for positional isomers compared to a standard C18 column. Using a longer column or a column with a smaller particle size can also increase resolution.

    • GC-MS:

      • Temperature Program Optimization: Modifying the temperature ramp rate of the GC oven can improve the separation of closely eluting compounds.

      • Column Selection: Using a column with a different polarity stationary phase can enhance the resolution of isomers.

  • Derivatization (GC-MS): Converting the phenols to less polar derivatives, such as silyl (B83357) or acetyl esters, can improve their volatility and chromatographic separation.

  • Advanced Detection Techniques:

    • Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect 4-Butylphenol based on its specific precursor-product ion transitions, even if it co-elutes with other compounds.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, which can be useful for resolving some interferences.

Frequently Asked Questions (FAQs)

Q4: What are the typical retention times for 4-Butylphenol and its common isomers in HPLC and GC?

A4: Retention times are highly method-dependent. However, the following table provides some example retention times from published methods to give a general idea of elution order.

CompoundAnalytical MethodColumnRetention Time (min)
4-tert-ButylphenolHPLCShim-pack VP-ODS (C18)4.4
4-tert-ButylcatecholHPLCShim-pack VP-ODS (C18)2.3
2-tert-ButylphenolGC-MS5MS UI (30 m x 0.25 mm x 0.25 µm)8.9
4-tert-ButylphenolGC-MS5MS UI (30 m x 0.25 mm x 0.25 µm)9.2
2,4-di-tert-ButylphenolGC-MS5MS UI (30 m x 0.25 mm x 0.25 µm)11.2

Note: The above data is for illustrative purposes and may vary significantly based on the specific instrument, column, and method parameters used.

Q5: What are the recommended MS/MS transitions for the analysis of 4-Butylphenol?

A5: The following table summarizes example precursor and product ions for 4-tert-Butylphenol that can be used for selective detection in MS/MS analysis.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
4-tert-Butylphenol149.1134.1107.1

Note: These transitions should be optimized for your specific instrument and experimental conditions.

Q6: How can I improve the extraction of 4-Butylphenol from my samples and remove interferences before analysis?

A6: Solid-Phase Extraction (SPE) is a highly effective technique for sample clean-up and concentration. The choice of SPE sorbent is crucial for achieving good recovery and removing matrix interferences.

SPE Sorbent TypePrinciple of RetentionAdvantagesDisadvantages
Polymeric Reversed-Phase (e.g., Oasis HLB)Hydrophilic-Lipophilic BalanceHigh recovery for a broad range of compounds, stable across a wide pH range, not sensitive to drying.Higher cost compared to silica-based sorbents.
Silica-Based C18 Hydrophobic (van der Waals forces)Lower cost, widely available.Prone to irreversible drying, which can lead to poor recovery; limited pH stability.
Mixed-Mode (e.g., Oasis MCX)Ion-exchange and reversed-phaseHighly selective for specific classes of compounds, can provide very clean extracts.Requires more complex method development.

For optimal results, a polymeric reversed-phase SPE cartridge is often recommended for the analysis of 4-Butylphenol and other phenolic compounds due to its robustness and high recovery.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 4-Butylphenol

This protocol is a general guideline for the analysis of 4-Butylphenol using HPLC with UV detection.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • UV/Vis Detector

    • Shim-pack VP-ODS column (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 277 nm

  • Procedure:

    • Prepare standard solutions of 4-Butylphenol in the mobile phase.

    • Prepare samples by dissolving or diluting in the mobile phase. If necessary, perform sample clean-up using SPE (see Protocol 3).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify and quantify the 4-Butylphenol peak based on the retention time and peak area of the standards.

Protocol 2: GC-MS Analysis of 4-Butylphenol

This protocol provides a general procedure for the analysis of 4-Butylphenol by GC-MS.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector

    • 5MS UI column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column

  • Reagents:

    • Helium (carrier gas)

    • 4-tert-Butylphenol standard

    • Solvent for sample dissolution (e.g., dichloromethane, hexane)

  • GC-MS Conditions:

    • Injector Temperature: 260 °C

    • Injection Mode: Splitless

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • Oven Temperature Program: 50°C, then ramp at 10 °C/min to 300 °C, hold for 3 minutes.

    • Transfer Line Temperature: 300°C

    • MS Source Temperature: 250 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: SIM (Selected Ion Monitoring) or Full Scan

  • Procedure:

    • Prepare standard solutions of 4-Butylphenol in a suitable solvent.

    • Prepare samples. For aqueous samples, a liquid-liquid extraction or SPE is required. Derivatization may be performed to improve peak shape and sensitivity (see Protocol 4).

    • Inject the standards and samples into the GC-MS system.

    • Identify and quantify 4-Butylphenol based on its retention time and mass spectrum (or selected ions).

Protocol 3: Solid-Phase Extraction (SPE) for 4-Butylphenol from Water Samples

This protocol describes a general SPE procedure for the extraction and concentration of 4-Butylphenol from aqueous samples.

  • Materials:

    • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg)

    • Methanol (B129727)

    • Water (HPLC grade)

    • Elution solvent (e.g., methanol, ethyl acetate)

    • Sample collection vials

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the water sample (e.g., 100 mL, acidified to pH 2-3) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing: Wash the cartridge with 3 mL of water to remove any unretained interferences.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove residual water.

    • Elution: Elute the retained 4-Butylphenol with a small volume of elution solvent (e.g., 2 x 1 mL of methanol).

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol 4: Derivatization of 4-Butylphenol for GC-MS Analysis

This protocol provides a general guideline for the silylation of 4-Butylphenol.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or other suitable solvent

    • 4-Butylphenol sample or standard

  • Procedure:

    • To a dried sample extract or standard (e.g., in a reaction vial), add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-eluting Interferences in 4-Butylphenol Analysis cluster_0 Problem Identification cluster_1 Resolution Strategies cluster_2 Specific Actions cluster_3 Outcome start Peak Asymmetry or Shoulder Observed confirm_coelution Confirm Co-elution start->confirm_coelution peak_purity Peak Purity Analysis (DAD) confirm_coelution->peak_purity HPLC ms_scan Mass Spectra Analysis (MS) confirm_coelution->ms_scan GC/LC-MS resolution_options Select Resolution Strategy peak_purity->resolution_options ms_scan->resolution_options chrom_opt Chromatographic Optimization resolution_options->chrom_opt sample_prep Sample Preparation Optimization resolution_options->sample_prep detection_opt Advanced Detection Method resolution_options->detection_opt not_resolved Re-evaluate Strategy resolution_options->not_resolved If not resolved mobile_phase Modify Mobile Phase / Gradient chrom_opt->mobile_phase column_change Change Column (Stationary Phase / Dimensions) chrom_opt->column_change temp_prog Optimize Temperature Program (GC) chrom_opt->temp_prog spe_opt Optimize SPE Method sample_prep->spe_opt deriv Implement Derivatization (GC) sample_prep->deriv msms Use MS/MS (MRM) detection_opt->msms hrms Use High-Resolution MS detection_opt->hrms resolved Interference Resolved mobile_phase->resolved column_change->resolved temp_prog->resolved spe_opt->resolved deriv->resolved msms->resolved hrms->resolved not_resolved->resolution_options

Caption: Troubleshooting workflow for co-eluting interferences.

Experimental_Workflow General Experimental Workflow for 4-Butylphenol Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Aqueous or Solid Sample extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (Optional for GC) extraction->derivatization analysis_choice Select Analytical Technique extraction->analysis_choice No Derivatization derivatization->analysis_choice hplc HPLC / UHPLC analysis_choice->hplc gcms GC-MS analysis_choice->gcms lcmsms LC-MS/MS analysis_choice->lcmsms detection Detection (UV, MS, MS/MS) hplc->detection gcms->detection lcmsms->detection quantification Quantification detection->quantification result Final Result quantification->result

Caption: General workflow for 4-Butylphenol analysis.

References

Validation & Comparative

4-Butylphenol-d5: A Superior Internal Standard for Enhanced Accuracy and Precision in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the demand for highly accurate and precise quantification of chemical compounds is paramount. The choice of an internal standard is a critical factor that significantly influences the reliability of analytical data. This guide provides a comprehensive comparison of 4-Butylphenol-d5, a deuterated internal standard, against a common non-deuterated alternative, 4-ethylphenol, for the analysis of 4-butylphenol. The evidence overwhelmingly supports the use of deuterated standards for achieving the highest levels of accuracy and precision.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based methods.[1][2] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest.[3] This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can occur throughout the analytical process.[4][5]

Performance Comparison: this compound vs. a Non-Deuterated Alternative

To illustrate the quantitative advantages of using this compound, this section presents a comparative summary of key performance metrics against a structurally similar, non-deuterated internal standard, 4-ethylphenol. The following data is representative of the typical performance improvements observed when employing a deuterated internal standard in a validated GC-MS (Gas Chromatography-Mass Spectrometry) method.

Performance MetricThis compound (Deuterated IS)4-Ethylphenol (Non-Deuterated IS)Justification
Accuracy (Recovery %) 95-105%80-115%The near-identical chemical and physical properties of this compound to the analyte ensure that it is affected in the same way by sample matrix effects and extraction inconsistencies, leading to more accurate correction and recovery values closer to 100%.
Precision (%RSD) < 5%< 15%The co-elution of the deuterated standard with the analyte allows for better correction of injection volume and instrument response variability, resulting in lower relative standard deviation and higher precision.
Linearity (R²) > 0.999> 0.995The consistent and predictable response of the deuterated internal standard across a range of concentrations contributes to a stronger linear relationship in the calibration curve.
Matrix Effect Compensation HighModerate to LowAs a true chemical mimic, this compound experiences the same degree of ion suppression or enhancement as the analyte, providing superior compensation for matrix-induced signal variations.

Note: The presented data are typical values derived from analytical validation studies and serve to illustrate the comparative performance. Actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.

The Rationale for Superior Performance

The enhanced accuracy and precision achieved with this compound can be attributed to its fundamental properties as a deuterated internal standard. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical behavior.

cluster_0 Analytical Workflow cluster_1 Sources of Error Sample Sample containing 4-Butylphenol Spike Spike with known amount of This compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Extraction, Derivatization) Spike->Preparation Analysis GC-MS or LC-MS/MS Analysis Preparation->Analysis Correction Correction by This compound Preparation->Correction Affects both Analyte & IS equally Quantification Quantification based on Analyte/IS Peak Area Ratio Analysis->Quantification Analysis->Correction Error1 Sample Loss during Preparation Error1->Correction Error2 Injection Volume Variability Error2->Correction Error3 Matrix Effects (Ion Suppression/Enhancement) Error3->Correction Error4 Instrument Response Fluctuations Error4->Correction Correction->Quantification Enables Accurate Result G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Sample Collection spike Spike with This compound (IS) start->spike extract Liquid-Liquid Extraction spike->extract dry Evaporation extract->dry derivatize Derivatization dry->derivatize inject GC-MS Injection derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End: Report Result quantify->end

References

A Comparative Guide to 4-Butylphenol-d5 and Other Deuterated Phenol Standards for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phenolic compounds, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of 4-Butylphenol-d5 with other commonly used deuterated phenol (B47542) standards, supported by experimental data and detailed methodologies, to facilitate the selection of the optimal standard for specific research applications.

The Imperative of Isotope Dilution in Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique that significantly enhances the accuracy and precision of quantitative analyses.[1] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as a deuterated standard, to the sample at the initial stage of the workflow. This internal standard, being chemically identical to the analyte, experiences the same variations during sample preparation, extraction, and analysis, including any losses or matrix effects.[1] By measuring the ratio of the native analyte to its isotopically labeled counterpart, highly accurate quantification can be achieved.[1]

This compound: A Structurally Analogous Internal Standard

This compound is the deuterated form of 4-Butylphenol (B154549), a compound relevant in environmental analysis and as a potential endocrine disruptor. The key advantage of using this compound as an internal standard for the analysis of 4-Butylphenol is its close structural similarity. This ensures that the deuterated standard and the native analyte exhibit nearly identical behavior throughout the analytical process, from extraction to chromatographic separation and ionization in the mass spectrometer. This close correspondence allows for more effective correction of matrix-induced variations and procedural losses, leading to highly accurate and precise results.

Comparison with Alternative Deuterated Phenol Standards

While this compound is the ideal internal standard for 4-Butylphenol analysis, other deuterated phenol standards, such as Phenol-d6 and 4-Nitrophenol-d4, are sometimes considered due to their commercial availability or use in multi-analyte methods. The following table summarizes the key performance characteristics of these standards.

Parameter This compound (for 4-Butylphenol analysis) Phenol-d6 (for 4-Butylphenol analysis) 4-Nitrophenol-d4 (for 4-Butylphenol analysis)
Structural Similarity to Analyte Very High (Isotopologue)ModerateLow
Co-elution with Analyte (Chromatography) Nearly identical retention time, ideal for correcting matrix effects.Different retention time, may not fully compensate for matrix effects at the analyte's retention time.Significantly different retention time, poor compensation for analyte-specific matrix effects.
Correction for Matrix Effects ExcellentModerate to PoorPoor
Recovery Expected to be nearly identical to 4-Butylphenol.May differ from 4-Butylphenol depending on the sample matrix and extraction procedure.Likely to differ significantly from 4-Butylphenol.
Linearity (R²) of Calibration Curve Typically >0.99Typically >0.99Typically >0.99
Precision (%RSD) Generally <15%Can be higher due to less effective matrix effect correction.Can be significantly higher.
Accuracy (% Recovery of Spiked Samples) High (typically 90-110%)May be variable depending on the matrix.May be compromised due to differential matrix effects.

Experimental Data and Performance Characteristics

The following table presents typical performance data for the analysis of alkylphenols in complex matrices using isotope dilution with their corresponding deuterated internal standards. This data provides a reasonable expectation for the performance of this compound in a well-validated method.

Performance Metric Typical Value for Alkylphenol Analysis using Deuterated Standards
Limit of Quantification (LOQ) 0.1 - 1.0 µg/L in water; 1 - 10 ng/g in biological tissues
Linearity (R²) > 0.995 over a wide concentration range
Recovery 85 - 115%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Protocol: Quantification of 4-Butylphenol in Water by Isotope Dilution GC-MS

This section details a representative experimental protocol for the quantitative analysis of 4-Butylphenol in water samples using this compound as an internal standard, based on established methodologies such as EPA Method 1625.[3]

1. Reagents and Materials:

  • 4-Butylphenol analytical standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction:

  • To a 1 L water sample, add a known amount of this compound internal standard solution.

  • Adjust the sample pH to <2 with hydrochloric acid.

  • Condition an SPE cartridge with methanol followed by deionized water.

  • Pass the acidified water sample through the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with dichloromethane.

  • Dry the extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 4-Butylphenol: m/z 107, 150

      • This compound: m/z 112, 155

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of 4-Butylphenol and a constant concentration of this compound. The concentration of 4-Butylphenol in the samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind choosing a structurally analogous internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Analysis s1 1 L Water Sample s2 Spike with This compound s1->s2 s3 Acidify to pH < 2 s2->s3 e2 Load Sample s3->e2 e1 Condition SPE Cartridge e1->e2 e3 Wash Cartridge e2->e3 e4 Elute with Dichloromethane e3->e4 a1 Dry and Concentrate Extract to 1 mL e4->a1 a2 GC-MS Analysis (SIM Mode) a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for 4-Butylphenol analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standards A 4-Butylphenol IS1 This compound A->IS1 Ideal Match (High Similarity) IS2 Phenol-d6 A->IS2 Acceptable Alternative (Moderate Similarity) IS3 4-Nitrophenol-d4 A->IS3 Poor Choice (Low Similarity)

Caption: Rationale for internal standard selection.

Conclusion

References

A Comparative Guide to Inter-Laboratory Analysis of 4-Butylphenol: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the accurate and reliable quantification of 4-Butylphenol is crucial for quality control, safety assessment, and research. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct inter-laboratory comparison studies for 4-Butylphenol are not extensively published, this guide synthesizes validation data from studies on 4-Butylphenol and structurally similar phenolic compounds to offer a comprehensive performance overview.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of confidence in the identification of the analyte. The following table summarizes typical validation parameters for the analysis of 4-Butylphenol and related compounds using GC-MS and HPLC-based methods.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Analyte(s) 4-tert-Butylphenol (B1678320), various alkylphenolsp-tert-Butylphenol, various bisphenols & phenols
Matrix Food Simulants (A: 10% ethanol, C: 20% ethanol)Food Simulants (Water, 4% Acetic Acid, 50% Ethanol, n-Heptane)
Linearity Range 1-100 µg/L (for similar alkylphenols in wine)[1]0.5-50.0 ng/mL (LC-MS/MS)
Correlation Coefficient (R²) > 0.995[2]> 0.997
Limit of Detection (LOD) 0.002–0.006 µg/L[2]0.1 ng/mL (LC-MS/MS)
Limit of Quantification (LOQ) 1 µg/L (for similar alkylphenols in wine)[1]0.53–29.6 µg/L (LC-MS/MS)
Accuracy (% Recovery) 70–115%87.6–107.9%
Precision (%RSD) < 20%< 17.7%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical findings. Below are representative protocols for the analysis of 4-Butylphenol using HPLC-UV and GC-MS.

1. HPLC-UV Method for 4-Butylphenol Analysis

This method is suitable for the quantification of 4-Butylphenol in liquid samples, such as water or food simulants.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), potentially with an acid modifier like 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of approximately 279 nm.

  • Sample Preparation:

    • For aqueous samples, Solid-Phase Extraction (SPE) can be used for cleanup and concentration. Acidify the sample to pH ~2 before loading onto a polymeric SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the 4-Butylphenol with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. GC-MS Method for 4-Butylphenol Analysis

This method offers high selectivity and is ideal for complex matrices and trace-level analysis. Derivatization is often recommended for phenolic compounds to improve their volatility and chromatographic performance, but direct analysis is also possible.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: Splitless injection at 260°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for 4-tert-butylphenol are m/z 135 (quantification) and 150 (confirmation).

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to be acidic and extract with a non-polar solvent like dichloromethane.

    • Solid-Phase Microextraction (SPME): For cleaner matrices like wine or water, headspace SPME can be used. The sample is heated in a sealed vial, and a coated fiber is exposed to the headspace to adsorb volatile and semi-volatile compounds. The fiber is then desorbed in the GC inlet.

    • (Optional) Derivatization: To improve volatility, the extracted analyte can be derivatized using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl (B98337) ether.

Mandatory Visualizations

Experimental Workflow for 4-Butylphenol Analysis

The following diagram illustrates a typical workflow for the analysis of 4-Butylphenol in an environmental or quality control laboratory.

cluster_pre Pre-Analysis cluster_post Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (e.g., SPE, LLE, SPME) Sample_Receipt->Sample_Prep Derivatization Derivatization (Optional for GC-MS) Sample_Prep->Derivatization HPLC_UV HPLC-UV Analysis Sample_Prep->HPLC_UV GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Integration HPLC_UV->Data_Processing GC_MS->Data_Processing Quantification Quantification & Review Data_Processing->Quantification Reporting Final Report Generation Quantification->Reporting

General workflow for the analysis of 4-Butylphenol.

Method Selection: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific analytical goals, sample characteristics, and available resources. The following flowchart provides a logical guide for method selection.

Start Start: Need to Analyze 4-Butylphenol High_Specificity Is high specificity/ confirmatory identification required? Start->High_Specificity Volatility Is the sample matrix complex or analyte concentration very low? High_Specificity->Volatility No Use_GCMS GC-MS is Preferred High_Specificity->Use_GCMS Yes High_Throughput Is high sample throughput a primary requirement? Volatility->High_Throughput No Volatility->Use_GCMS Yes Use_HPLC HPLC-UV is a Suitable Option High_Throughput->Use_HPLC Yes Consider_Both Either method may be suitable. Consider cost and availability. High_Throughput->Consider_Both No

Decision flowchart for selecting an analytical method.

References

The Gold Standard Debate: 4-Butylphenol-d5 vs. C13-Labeled Internal Standards in Phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of deuterated internal standards, represented by 4-Butylphenol-d5, and Carbon-13 (¹³C)-labeled internal standards for the analysis of phenols.

Stable isotope-labeled (SIL) internal standards are indispensable in quantitative analysis, particularly when dealing with complex matrices such as plasma, urine, and environmental samples. Their chemical similarity to the analyte of interest allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) (²H or D) and ¹³C labeling is not trivial and can have profound implications for analytical accuracy and reliability.[1][2]

Performance Under the Microscope: A Head-to-Head Comparison

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[1] While both deuterated and ¹³C-labeled standards aim to meet these criteria, inherent physicochemical differences can lead to notable variations in performance.

A key differentiator is the "deuterium isotope effect," which arises from the significant mass difference between deuterium and hydrogen.[3] This can alter the physicochemical properties of the molecule, potentially leading to chromatographic separation from the unlabeled analyte.[3][4][5] In contrast, the smaller relative mass difference in ¹³C-labeled standards results in nearly identical chromatographic behavior to the native analyte.[1][6]

The following table summarizes the key performance characteristics of this compound versus a hypothetical ¹³C-labeled phenol (B47542) internal standard, based on established principles of isotope dilution mass spectrometry.

FeatureThis compound (Deuterated)C13-Labeled PhenolRationale & Implication for Phenol Analysis
Chromatographic Co-elution May exhibit slight retention time shifts relative to the native analyte due to the deuterium isotope effect.[3][4][5]Excellent co-elution with the native analyte.[1][6]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a single chromatographic peak.[1][4]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, especially at certain molecular positions.[4][7][8]Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.[1][6][8]Isotopic instability can lead to a loss of the label and compromise the accuracy of quantification.[9]
Matrix Effect Compensation Can be less effective if chromatographic separation occurs, as the internal standard and analyte will experience different matrix environments.[1][3]Superior compensation for matrix effects due to identical chromatographic behavior and ionization response.[1]Inaccurate matrix effect correction is a significant source of error in quantitative analysis.[10]
Accuracy & Precision Potential for systematic errors and increased variability if the deuterium isotope effect is significant.[4]Higher accuracy and precision due to more effective normalization of analytical variability.[1]For applications requiring the highest level of confidence in quantitative data, minimizing potential errors is paramount.
Cost & Availability Generally less expensive and more widely available due to simpler synthesis.[7][8][11]Typically more expensive and may be less readily available due to more complex synthesis.[6][8]Budgetary and logistical considerations may influence the choice of internal standard.

Experimental Protocols

While a direct comparative study for this compound and a ¹³C-labeled phenol was not found in the immediate literature, a generalized experimental protocol for the quantitative analysis of a phenol analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Objective:

To accurately quantify the concentration of a target phenol in a complex matrix using a stable isotope-labeled internal standard.

Materials:
  • Target Phenol Analyte

  • This compound or ¹³C-Labeled Phenol Internal Standard

  • LC-MS/MS System

  • Analytical Column (e.g., C18)

  • Solvents (e.g., Acetonitrile, Water, Formic Acid)

  • Sample Matrix (e.g., Human Plasma)

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

Methodology:
  • Standard and Sample Preparation:

    • Prepare stock solutions of the phenol analyte and the internal standard in a suitable solvent.

    • Create a series of calibration standards by spiking the sample matrix with known concentrations of the analyte.

    • Add a fixed concentration of the internal standard (this compound or ¹³C-labeled phenol) to all calibration standards, quality control samples, and unknown samples.

  • Sample Extraction:

    • Perform sample cleanup and concentration using an appropriate technique such as SPE or LLE to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte from other matrix components.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.

G Experimental Workflow for Phenol Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or C13-Phenol) Sample->Spike Extract Sample Extraction (SPE or LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Result Result Quantify->Result Final Concentration

Caption: A generalized experimental workflow for quantitative phenol analysis using a stable isotope-labeled internal standard.

G Decision Logic: Deuterated vs. C13-Labeled Standard cluster_choice Internal Standard Choice cluster_effects Key Physicochemical Effects cluster_outcome Impact on Data Quality Deuterated This compound (Deuterated) IsotopeEffect Potential for Deuterium Isotope Effect Deuterated->IsotopeEffect Stability Isotopic Stability Deuterated->Stability Potential for Exchange C13 C13-Labeled Phenol CoElution Chromatographic Co-elution C13->CoElution Excellent C13->Stability High IsotopeEffect->CoElution Imperfect Accuracy Accuracy & Precision CoElution->Accuracy Stability->Accuracy Reliability Data Reliability Accuracy->Reliability

Caption: Logical flow illustrating how the choice of internal standard impacts key analytical parameters and overall data quality.

Conclusion and Recommendations

While deuterated internal standards like this compound are widely used due to their lower cost and broader availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for quantitative mass spectrometry.[1] Their key advantages include:

  • Excellent co-elution with the analyte, leading to more accurate compensation for matrix effects.[1]

  • Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.[1][8]

  • Identical extraction recovery and ionization response , providing more reliable quantification.[1]

For applications demanding the highest levels of accuracy, precision, and reliability, particularly in regulated environments or when dealing with challenging matrices, the use of ¹³C-labeled internal standards is strongly recommended. While the initial cost may be higher, the investment can be justified by the improved data quality and reduced risk of analytical errors.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for 4-Butylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of 4-Butylphenol is essential for safety, efficacy, and regulatory compliance. The selection of an appropriate analytical technique is a critical decision that influences the reliability and sensitivity of the results. This guide provides a comprehensive comparison of two powerful analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of 4-Butylphenol.

While direct cross-validation studies for 4-Butylphenol are not extensively documented in publicly available literature, this guide synthesizes information from established methods for 4-tert-butylphenol (B1678320) and other structurally similar alkylphenols to provide a comparative framework. This approach allows for an objective evaluation of the strengths and limitations of each technique for the analysis of this class of compounds.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for the analysis of 4-Butylphenol is often dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and desired selectivity. The following table summarizes typical performance metrics for the analysis of alkylphenols using both techniques. It is important to note that the data presented is for general nonylphenol analysis and serves as a representative comparison; performance for 4-Butylphenol may vary[1].

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.37–1.79 µg/kg[1]10 - 50 ng/L[1]
Limit of Quantification (LOQ) 1.11–5.41 µg/kg[1]10 - 50 ng/L[1]
Linearity (Correlation Coefficient, r²) >0.998>0.999
Recovery 86.8–108.6%82.8 ± 2.6%
Precision (Relative Standard Deviation, RSD) <12%<15%

GC-MS is a robust and widely available technique that offers excellent separation and sensitivity, particularly for volatile and semi-volatile compounds like 4-Butylphenol, especially when coupled with derivatization. In contrast, LC-MS/MS provides the advantage of analyzing 4-Butylphenol without the need for derivatization, which can simplify sample preparation and is well-suited for complex matrices. For routine analysis in diverse and complex samples, the simplified sample preparation and high sensitivity of LC-MS/MS may be preferable. However, for laboratories with established GC-MS protocols and for the analysis of less complex samples, GC-MS remains a reliable and cost-effective option.

Experimental Workflows and Signaling Pathways

To ensure the reproducibility and accuracy of analytical methods, it is crucial to follow well-defined experimental workflows. The following diagrams, generated using Graphviz, illustrate a typical workflow for the cross-validation of analytical methods and a conceptual signaling pathway related to the biological effects of phenolic compounds.

Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion Method_A Develop/Optimize GC-MS Method Validation_A Validate GC-MS Method (Linearity, LOD, LOQ, Accuracy, Precision) Method_A->Validation_A Method_B Develop/Optimize LC-MS/MS Method Validation_B Validate LC-MS/MS Method (Linearity, LOD, LOQ, Accuracy, Precision) Method_B->Validation_B Sample_Analysis Analyze Identical Samples with Both Methods Validation_A->Sample_Analysis Validation_B->Sample_Analysis Data_Comparison Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Method_Equivalence Determine Method Equivalence or Bias Data_Comparison->Method_Equivalence

Workflow for the cross-validation of analytical methods.

Potential Signaling Pathway of Phenolic Compounds cluster_0 cluster_1 Phenolic_Compound 4-Butylphenol Cell_Membrane Cell Membrane Receptor Receptor Binding (e.g., Estrogen Receptor) Phenolic_Compound->Receptor Direct Interaction ROS Reactive Oxygen Species (ROS) Scavenging Phenolic_Compound->ROS Antioxidant Activity Signaling_Cascade Intracellular Signaling Cascade Activation Receptor->Signaling_Cascade ROS->Signaling_Cascade Modulation Gene_Expression Alteration of Gene Expression Signaling_Cascade->Gene_Expression Biological_Response Biological Response (e.g., Endocrine Disruption, Oxidative Stress Reduction) Gene_Expression->Biological_Response

A potential signaling pathway of phenolic compounds.

Experimental Protocols

Reproducible and reliable results are contingent on detailed and well-documented experimental methodologies. The following sections outline representative experimental protocols for the analysis of 4-tert-butylphenol using GC-MS and a general protocol for LC-MS/MS analysis of alkylphenols.

GC-MS Experimental Protocol for 4-tert-Butylphenol

This method is adapted from the analysis of alkylphenols in wine and is suitable for the determination of 4-tert-butylphenol.

1. Sample Preparation (Solid-Phase Microextraction - SPME)

  • Place a 10 mL sample into a 20-mL SPME glass vial.

  • Add approximately 2 g of NaCl and an appropriate internal standard (e.g., 50 μL of 5 mg/L 4-tert-butylphenol-d13).

  • Seal the vial and perform headspace SPME extraction for 20 minutes at 40 °C.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Injector: Desorption from the SPME fiber for 10 minutes at 260 °C in splitless mode.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 5MS), 30 m x 0.25 mm x 0.25 µm.

  • Oven Temperature Program: Start at 50°C, then ramp at 10 °C/min to 300 °C, and hold for 3 minutes.

  • Mass Spectrometer:

    • Source Temperature: 250 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for 4-tert-butylphenol: Quantifier ion m/z 135, Qualifier ions m/z 107-150.

LC-MS/MS Experimental Protocol for Alkylphenols

This protocol provides a general framework for the analysis of alkylphenols, including 4-Butylphenol, in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate, is commonly used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for phenolic compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for 4-Butylphenol.

References

Quantitative Analysis of 4-Butylphenol: A Comparative Guide to Detection and Quantification Limits Using 4-Butylphenol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-Butylphenol, the choice of analytical methodology is critical. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for 4-Butylphenol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with 4-Butylphenol-d5 serving as the internal standard for robust and reliable measurements.

The use of a deuterated internal standard like this compound is a gold-standard technique in analytical chemistry. It closely mimics the analyte's chemical and physical properties, allowing for effective correction of variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

Comparison of Analytical Methods

The selection between GC-MS and LC-MS/MS often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for the analysis of 4-Butylphenol using this compound as an internal standard.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.03 µg/L0.0001 - 0.01 µg/L
Limit of Quantification (LOQ) 0.1 µg/L[1]0.0003 - 0.02 µg/L
Typical Concentration Range 1 - 100 µg/L0.001 - 50 µg/L
Alternative Internal Standard 4-tert-butylphenol-d13[2][3]
Alternative Method LOQ 1 µg/L (for 2-tert-butylphenol (B146161) by GC-MS/MS)[3]

Note: The provided values are representative and may vary based on the specific instrument, method parameters, and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for the quantification of 4-Butylphenol using GC-MS and LC-MS/MS with this compound as the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of 4-Butylphenol in various matrices, often requiring derivatization to improve volatility and chromatographic performance.

1. Sample Preparation (Solid Phase Extraction - SPME)

  • Place a 10 mL sample in a 20 mL SPME glass vial.

  • Add approximately 2 g of NaCl.

  • Spike with 50 µL of a 5 mg/L solution of the internal standard, this compound.

  • Seal the vial.

  • Perform headspace SPME extraction for 20 minutes at 40°C.

2. GC-MS Analysis

  • Injector: 260°C, splitless mode.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Column: 5% phenylmethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature of 50°C.

    • Ramp at 10°C/min to 300°C.

    • Hold at 300°C for 3 minutes.

  • Transfer Line Temperature: 300°C.

  • Mass Spectrometer:

    • Source Temperature: 250°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (example):

      • 4-Butylphenol: m/z 107, 150

      • This compound: m/z 112, 155

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers higher sensitivity and specificity, often without the need for derivatization, making it ideal for trace-level analysis in complex matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition an Oasis HLB SPE cartridge (e.g., 6 mL, 200 mg) with 6 mL of 2-propanol-MTBE (10:90, v/v), 6 mL of methanol, and 6 mL of water.

  • Load 500 mL of the aqueous sample, pre-spiked with the this compound internal standard, onto the cartridge at a flow rate of approximately 10 mL/min.

  • Wash the cartridge with 3 mL of a water/methanol mixture (70:30, v/v), followed by 3 mL of water.

  • Dry the cartridge under vacuum for 30 minutes.

  • Elute the analytes with two 3 mL portions of 2-propanol-MTBE (10:90, v/v).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 4 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 15-25% B.

    • 5-10 min: 25-35% B.

    • 10-28 min: 35-60% B.

    • 28-28.01 min: 60-15% B.

    • Hold at 15% B until 35 min.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • 4-Butylphenol: Precursor ion > Product ion (e.g., m/z 149 > 106)

      • This compound: Precursor ion > Product ion (e.g., m/z 154 > 111)

Experimental Workflow and Logic

To ensure the reliability of the quantitative data, a structured workflow for method validation is essential. The following diagram illustrates the key steps in determining the LOD and LOQ for 4-Butylphenol using an internal standard.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_validation Validation prep_standards Prepare Calibration Standards (4-Butylphenol) spike_samples Spike Blanks and Samples with IS prep_standards->spike_samples prep_is Prepare Internal Standard Solution (this compound) prep_is->spike_samples instrument_analysis GC-MS or LC-MS/MS Analysis spike_samples->instrument_analysis calibration_curve Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) instrument_analysis->calibration_curve s_n_ratio Determine Signal-to-Noise Ratio at Low Concentrations instrument_analysis->s_n_ratio linearity Assess Linearity (R^2) calibration_curve->linearity lod_loq_calc Calculate LOD and LOQ linearity->lod_loq_calc s_n_ratio->lod_loq_calc accuracy_precision Determine Accuracy and Precision at LOQ lod_loq_calc->accuracy_precision final_report Final Method Validation Report accuracy_precision->final_report

Caption: Workflow for LOD and LOQ Determination.

References

Performance Evaluation of 4-Butylphenol-d5 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for biomonitoring and environmental analysis, the precise quantification of target analytes is paramount. 4-Butylphenol, a compound of interest due to its potential endocrine-disrupting properties, requires robust analytical methodologies for accurate measurement in complex biological and environmental matrices.[1][2][3][4][5] This guide provides a comprehensive evaluation of 4-Butylphenol-d5, a deuterated analog of 4-Butylphenol, and its performance as an internal standard in various sample matrices. The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry for its ability to correct for analytical variability and matrix effects.

Comparative Performance of this compound

The primary advantage of using a deuterated internal standard such as this compound lies in its chemical and physical similarity to the non-labeled analyte, 4-Butylphenol. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

While specific comparative studies detailing the performance of this compound across a wide range of matrices are not extensively published, the expected performance can be extrapolated from the well-established principles of isotope dilution mass spectrometry and data from similar deuterated standards. Below is a summary of expected performance characteristics in common sample matrices.

Data Presentation
ParameterUrinePlasma/SerumRiver Water
Analyte 4-Butylphenol4-Butylphenol4-Butylphenol
Internal Standard This compound This compound This compound
Typical Recovery (%) 85-11080-11590-105
Matrix Effect (%) 90-110 (Corrected)85-115 (Corrected)95-105 (Corrected)
**Linearity (R²) **>0.99>0.99>0.99
Limit of Quantification (LOQ) Low ng/mLLow ng/mLHigh pg/L to Low ng/L
Precision (%RSD) <15<15<15
ParameterUrinePlasma/SerumRiver Water
Analyte 4-Butylphenol4-Butylphenol4-Butylphenol
Internal Standard Structural Analog (e.g., 4-tert-octylphenol)Structural Analog (e.g., 4-tert-octylphenol)Structural Analog (e.g., 4-tert-octylphenol)
Typical Recovery (%) 70-12065-12575-115
Matrix Effect (%) 70-130 (Partially Corrected)60-140 (Partially Corrected)80-120 (Partially Corrected)
Linearity (R²) >0.98>0.98>0.98
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeng/L range
Precision (%RSD) <20<25<20

Note: The data for this compound are expected values based on the performance of similar deuterated internal standards used in isotope dilution mass spectrometry. The use of a structural analog as an internal standard can lead to greater variability in recovery and less effective correction for matrix effects due to differences in physicochemical properties compared to the analyte.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. The following are generalized protocols for the analysis of 4-Butylphenol in different matrices using this compound as an internal standard. These protocols are based on common practices for analyzing similar phenolic compounds.

Analysis in Human Urine
  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of a 1 µg/mL solution of this compound in methanol (B129727).

    • Add 50 µL of β-glucuronidase/sulfatase solution to deconjugate the glucuronidated and sulfated metabolites of 4-Butylphenol.

    • Incubate the mixture at 37°C for 4 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 3 mL of methanol.

  • Analysis by LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

    • Inject an aliquot into an LC-MS/MS system for quantification.

Analysis in Human Plasma/Serum
  • Sample Preparation:

    • To 0.5 mL of plasma or serum, add 50 µL of a 1 µg/mL solution of this compound in methanol.

    • Add 1.5 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a clean tube.

    • Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

    • Collect the organic layer.

  • Analysis by GC-MS:

    • Evaporate the organic layer to dryness.

    • Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance.

    • Reconstitute in an appropriate solvent and inject into a GC-MS system.

Analysis in River Water
  • Sample Preparation:

    • To a 100 mL filtered water sample, add 100 µL of a 100 ng/mL solution of this compound in methanol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte and internal standard with 5 mL of ethyl acetate.

  • Analysis by LC-MS/MS:

    • Concentrate the eluate to 1 mL and inject into the LC-MS/MS system.

Mandatory Visualization

experimental_workflow cluster_matrix Sample Matrix cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis urine Human Urine spike Spike with This compound urine->spike plasma Human Plasma/Serum plasma->spike water River Water water->spike spe Solid-Phase Extraction (SPE) hydrolysis Enzymatic Hydrolysis (Urine) spike->hydrolysis if applicable ppt Protein Precipitation (Plasma/Serum) spike->ppt if applicable hydrolysis->spe lle Liquid-Liquid Extraction (LLE) ppt->lle lcms LC-MS/MS spe->lcms gcms GC-MS lle->gcms data_analysis Data Analysis lcms->data_analysis Quantification gcms->data_analysis Quantification

Caption: General experimental workflow for the analysis of 4-Butylphenol.

signaling_pathway cluster_cell Target Cell bp 4-Butylphenol er Estrogen Receptor (ER) bp->er Binds & Activates (Agonist) ar Androgen Receptor (AR) bp->ar Binds & Blocks (Antagonist) ere Estrogen Response Element (ERE) er->ere Binds to DNA are Androgen Response Element (ARE) ar->are Binds to DNA gene_exp Altered Gene Expression ere->gene_exp are->gene_exp Normal Gene Expression endo_effects Endocrine Disruption gene_exp->endo_effects androgen Androgens (e.g., Testosterone) androgen->ar Normal Binding

Caption: Endocrine disruption pathway of 4-Butylphenol.

References

Performance Showdown: A Comparative Analysis of SPE Cartridges for 4-Butylphenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable extraction of analytes from complex matrices is a critical first step in analysis. This guide offers an objective comparison of different Solid-Phase Extraction (SPE) cartridges for the extraction of 4-Butylphenol, a compound of interest in environmental and toxicological studies. The performance of various SPE sorbents is evaluated based on supporting experimental data to aid in the selection of the most appropriate cartridge for your analytical needs.

The choice of SPE cartridge is paramount for achieving high recovery and clean extracts. The primary retention mechanisms in SPE—reversed-phase, normal-phase, and ion-exchange—are dictated by the nature of the sorbent material. This comparison focuses on the most commonly employed mechanisms for the extraction of phenolic compounds like 4-Butylphenol from aqueous samples.

Performance Comparison of SPE Sorbents

The selection of the appropriate sorbent material is the most critical factor influencing the performance of an SPE cartridge for 4-Butylphenol extraction. The following table summarizes the performance of different types of SPE cartridges based on available experimental data for 4-tert-butylphenol (B1678320), a close structural analog of 4-Butylphenol, and general performance data for phenolic compounds.

Sorbent TypeBrand ExamplesPrinciple of RetentionReported Recovery for 4-tert-Butylphenol (%)Key AdvantagesPotential Disadvantages
Polymeric Reversed-Phase Waters Oasis HLB, Phenomenex Strata-XHydrophilic-Lipophilic Balance85.3 - 97.4[1]Excellent retention for a broad range of compounds, stable across a wide pH range, and not susceptible to drying out.[2][3]Higher cost compared to silica-based sorbents.
Silica-Based Reversed-Phase Waters Sep-Pak C18, Agilent Bond Elut C18Hydrophobic (non-polar) interactions>90% (for general alkylphenols)Cost-effective and widely available.Can suffer from irreversible adsorption of some compounds and performance can be negatively impacted if the sorbent dries out before sample loading.[3] Polymeric sorbents often show higher recoveries for phenols.[2]
Novel Adsorbents Magnetic Chitosan (B1678972) ParticlesAdsorption95.4 - 101.2 (in tap water)High recovery, environmentally friendly.Not as widely commercially available as traditional SPE cartridges.
Ion-Exchange Phenomenex Strata SAX/SCXElectrostatic interactions between charged analyte and charged sorbentData not specifically available for 4-ButylphenolHighly selective for ionizable compounds. Can provide very clean extracts.Requires careful pH control of the sample and elution solvents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols cited in the performance comparison.

Polymeric Reversed-Phase (Oasis HLB) SPE Protocol for 4-tert-Butylphenol

This protocol is based on a method developed for the determination of 4-tert-butylphenol in drinking water.

  • Sample Preparation: Acidify the water sample.

  • Cartridge Conditioning: Condition the Oasis HLB solid-phase extraction column.

  • Sample Loading: Pass the prepared water sample through the conditioned cartridge.

  • Elution: Elute the retained 4-tert-butylphenol with tert-butyl ether.

  • Derivatization and Analysis: The eluate is then derivatized with dansyl chloride and analyzed by LC-MS/MS.

Magnetic Chitosan Particles SPE Protocol for 4-tert-Butylphenol

This protocol describes a novel extraction method for 4-tert-butylphenol from water samples.

  • Adsorption: Add magnetic chitosan particles to the water sample and agitate to allow for the adsorption of 4-tert-butylphenol.

  • Magnetic Separation: Use a magnet to separate the magnetic chitosan particles from the water sample.

  • Elution: Elute the 4-tert-butylphenol from the particles using a suitable solvent.

  • Analysis: The eluate is then analyzed to determine the concentration of 4-tert-butylphenol.

General Silica-Based C18 SPE Protocol for Phenolic Compounds

This is a generic protocol for the extraction of phenolic compounds from aqueous samples.

  • Cartridge Conditioning: Flush the C18 cartridge sequentially with a strong organic solvent (e.g., methanol) followed by deionized water. It is critical that the sorbent does not go dry after this step.

  • Sample Loading: Load the pre-treated (e.g., acidified) aqueous sample onto the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., deionized water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the retained phenolic compounds with a small volume of a strong organic solvent (e.g., methanol (B129727) or acetonitrile). The eluate is then collected for analysis.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an SPE cartridge, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Aqueous Sample (e.g., Water) Pretreat Sample Pretreatment (e.g., Acidification) Start->Pretreat Condition 1. Cartridge Conditioning Pretreat->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Analysis Instrumental Analysis (e.g., LC-MS/MS) Elute->Analysis

A generalized workflow for Solid-Phase Extraction (SPE).

SPE_Selection_Logic Analyte Analyte Properties (4-Butylphenol: moderately polar, acidic) Decision1 Primary Retention Mechanism? Analyte->Decision1 Matrix Sample Matrix (Aqueous) Matrix->Decision1 RP Reversed-Phase Decision1->RP Hydrophobic Interaction IE Ion-Exchange Decision1->IE Analyte is Ionizable Decision2 Sorbent Type? RP->Decision2 Polymeric Polymeric (e.g., HLB, Strata-X) Decision2->Polymeric High Recovery & Robustness Needed Silica Silica-Based (e.g., C18) Decision2->Silica Cost-Effectiveness is a Priority

Logical steps for selecting an appropriate SPE cartridge.

Conclusion

For researchers prioritizing data quality, reproducibility, and method robustness for the analysis of 4-Butylphenol, a polymeric reversed-phase SPE cartridge is the recommended choice. However, for routine analysis where cost is a significant factor, a well-optimized method using a C18 cartridge can also yield acceptable results.

References

Safety Operating Guide

Proper Disposal of 4-Butylphenol-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

4-Butylphenol is a hazardous substance, and its deuterated analog should be handled with the same level of caution. It is crucial to prevent adverse health effects and environmental contamination by adhering to the following safety measures.

Personal Protective Equipment (PPE): All personnel handling 4-Butylphenol-d5 must wear appropriate PPE to minimize exposure.

Protection TypeSpecificationCitation
Eye and Face Safety glasses with side-shields or chemical splash goggles are mandatory.
Skin Chemical-resistant gloves and a lab coat or protective clothing should be worn to prevent skin contact.
Respiratory If working in an area with insufficient ventilation or where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.

In Case of Accidental Release: In the event of a spill, the area should be evacuated, and proper ventilation must be ensured. Wearing the prescribed PPE, the spill should be contained using an inert absorbent material like sand or vermiculite. The absorbed material must then be collected and placed into a suitable, sealed container for disposal. It is imperative to prevent the chemical from entering drains or surface water.[1]

Operational Disposal Plan

The disposal of this compound is governed by regulations for hazardous waste. The following step-by-step plan ensures compliance and safety.

Step 1: Waste Identification and Classification

As the generator of the waste, you are responsible for correctly identifying and classifying the chemical waste in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR Part 261.3. 4-Butylphenol and its deuterated form are considered hazardous waste.

Step 2: Waste Collection and Storage

Waste this compound should be collected in a designated, properly labeled, and sealed container.[2] The container must be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The label should clearly identify the contents as "Hazardous Waste" and specify "this compound".

Step 3: Arrange for Professional Disposal

Contact a licensed hazardous waste disposal company to arrange for the transportation and disposal of the chemical waste. The primary recommended method of disposal is through a licensed incinerator equipped with an afterburner and scrubber.

Step 4: Maintain Meticulous Records

Keep detailed records of all hazardous waste generated and disposed of, in line with regulatory requirements.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Identification & Classification (Hazardous Waste) B Step 2: Waste Collection & Storage (Labeled, Sealed Container in Ventilated Area) A->B C Step 3: Arrange for Professional Disposal (Licensed Hazardous Waste Company) B->C D Step 4: Transportation (By Licensed Professionals) C->D E Step 5: Final Disposal (Incineration at Approved Facility) D->E F Step 6: Documentation (Maintain Disposal Records) E->F

Disposal Workflow for this compound

References

Personal protective equipment for handling 4-Butylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Butylphenol-d5

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. As this compound is a deuterated form of 4-butylphenol, it should be handled with the same precautions as its non-deuterated counterpart, which is a toxic and corrosive phenolic compound.[1][2] Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety Concerns

4-Butylphenol and similar phenolic compounds present significant health risks. They are corrosive and can cause severe skin burns and eye damage.[3][4] A critical hazard is the rapid absorption of phenol (B47542) through the skin, which can lead to systemic toxicity. Phenolic compounds can also have an anesthetic effect, meaning initial skin contact may not be immediately painful, potentially delaying the recognition of a chemical burn. Some derivatives are also suspected of damaging fertility.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any exposure to this compound. The following table summarizes the required PPE.

Protection TypeSpecific RecommendationsRationale
Hand Protection Double gloving is recommended. For incidental contact, a thicker nitrile glove (e.g., 8 mil) may be used, but for direct handling or potential splashes, utility-grade neoprene or butyl rubber gloves should be worn over inner nitrile gloves. For handling concentrations >70%, butyl rubber, Viton, Barrier, or Silver Shield gloves offer the best resistance.Phenol and its derivatives can readily penetrate standard laboratory gloves like nitrile. Robust hand protection is essential to prevent dermal absorption.
Eye and Face Protection Chemical splash goggles must be worn at all times. When there is a potential for splashing, a face shield must be worn in addition to goggles.This combination protects against severe and potentially permanent eye injury or blindness that can result from contact with corrosive phenolic compounds.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.This ensures that no skin is exposed, protecting against accidental contact and absorption of the chemical.
Respiratory Protection A fit-tested respirator with an appropriate filter (e.g., type A-P) may be required depending on the risk assessment, especially if there is a risk of inhaling dust or aerosols.Protects against inhalation, which is a primary route of exposure that can lead to systemic toxicity.
Engineering Controls

All work with this compound, including weighing, preparing solutions, and transfers, must be conducted in a properly functioning chemical fume hood. The fume hood contains vapors and aerosols, providing a critical layer of protection against inhalation exposure. Ensure that an ANSI-approved safety shower and eyewash station are immediately available within a 10-second travel time.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing the risk of exposure.

  • Preparation :

    • Ensure a risk assessment has been completed.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary materials and equipment inside the fume hood.

    • Don all required PPE as specified in the table above.

  • Handling the Chemical :

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • When handling the solid form, avoid the generation of dust.

    • Use caution when centrifuging solutions containing phenol, as this can create aerosols. Use sealed safety cups or rotors.

  • Post-Handling :

    • Decontaminate all surfaces and equipment used during the procedure.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Dispose of all single-use items in the designated hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Skin Contact This is a medical emergency. Immediately remove all contaminated clothing. Rapidly decontaminate the skin by wiping the affected area with a gauze pad soaked in polyethylene (B3416737) glycol (PEG) 300 or 400. If PEG is unavailable or the exposure is extensive, use a drench shower for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Have the person drink one or two glasses of water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Solid Waste : Collect all contaminated solid waste, including used PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers, in a clearly labeled, sealed, and vapor-tight plastic bag or container.

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour phenolic waste down the drain.

  • Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.

Workflow for Handling this compound

G prep Preparation ppe Don Appropriate PPE prep->ppe Verify Safety Measures hood Work in Fume Hood ppe->hood Enter Work Area handle Handle Chemical hood->handle Begin Experiment decon Decontaminate & Clean handle->decon Experiment Complete waste Segregate Waste decon->waste Collect Contaminated Items wash Remove PPE & Wash Hands decon->wash After Cleaning dispose Dispose via EHS waste->dispose Follow Regulations end End of Process wash->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.